molecular formula C21H27ClN2O3 B192273 Fauwolscine, hydrochloride CAS No. 6211-32-1

Fauwolscine, hydrochloride

Cat. No.: B192273
CAS No.: 6211-32-1
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-UHFFFAOYSA-N
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Description

Potent α2 adrenergic antagonist (Ki values are 3.5 (α2A), 0.37 (α2B), 0.13 (α2C) and 63.6 nM (α2D)). Partial 5-HT receptor antagonist (Ki = 14-40 nM). Centrally active following systemic administration.>Rauwolscine is a natural alkaloid that acts as a selective and reversible α2-adrenergic receptor antagonist (Ki = 12 nM). It is a stereoisomer of yohimbine, which potently antagonizes both α1- and α2-adrenergic receptors. Rauwolscine also acts as a receptor antagonist at the serotonin 5-HT2B receptor (Ki = 14.3 nM) and as a weak partial agonist at 5-HT1A (IC50 = 1.3 µM). The α2-adrenergic receptor has diverse physiological functions and antagonists like rauwolscine have numerous applications, including the modulation of mood and behavior.>Rauwolscine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.>

Properties

IUPAC Name

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-32-1, 65-19-0
Record name Fauwolscine, hydrochloride
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Record name Yohimbine
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Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride
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Foundational & Exploratory

Fauwolscine hydrochloride mechanism of actionalpha-2 adrenergic receptor

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action at the -Adrenergic Receptor Interface[1][2][3][4]

Executive Summary

Fauwolscine hydrochloride (commonly identified in literature as Rauwolscine or


-yohimbine) is a potent, selective, and reversible antagonist of the 

-adrenergic receptor (

-AR).[] Structurally, it is a diastereoisomer of the indole alkaloid yohimbine. Unlike non-selective antagonists, Fauwolscine exhibits a distinct pharmacological profile characterized by high affinity for the

and

subtypes and significant inverse agonism in specific constitutive signaling models.

This guide delineates the molecular mechanism of Fauwolscine, tracing its action from receptor blockade to the disinhibition of the adenylyl cyclase-cAMP-PKA cascade. It further provides validated experimental protocols for quantifying receptor affinity and functional lipolytic activity.

Chemical Identity & Pharmacophore

Fauwolscine is defined by a yohimban skeleton.[2][3][4] Its stereochemical configuration is critical for its receptor selectivity profile, distinguishing it from its isomer, yohimbine.

PropertySpecification
Common Name Fauwolscine / Rauwolscine
Chemical Name 17

-hydroxy-20

-yohimban-16

-carboxylic acid methyl ester HCl
CAS Number 6211-32-1 (Hydrochloride)
Molecular Formula

Key Structural Feature Indole alkaloid; Diastereomer of Yohimbine
Primary Target

-Adrenergic Receptor (Antagonist)
Mechanism of Action: The -AR Blockade

The


-adrenergic receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the heterotrimeric 

protein family.[5] Under basal conditions or agonist stimulation (e.g., Norepinephrine), the

-AR inhibits adenylyl cyclase, reducing intracellular cAMP.
3.1. The Antagonistic Cascade

Fauwolscine acts as a competitive antagonist (and potential inverse agonist). The mechanism proceeds as follows:

  • Receptor Occupancy: Fauwolscine binds to the orthosteric site of the

    
    -AR, preventing the binding of endogenous catecholamines (Norepinephrine/Epinephrine).
    
  • 
     Protein Silencing:  By blocking the receptor, Fauwolscine prevents the conformational change required to catalyze the exchange of GDP for GTP on the 
    
    
    
    subunit.
  • Disinhibition of Adenylyl Cyclase: The tonic inhibition exerted by

    
     on Adenylyl Cyclase (AC) is lifted.
    
  • cAMP Surge: Active AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

  • Phosphorylation Events:

    • Presynaptic Neurons: Phosphorylation of ion channels (e.g.,

      
       channels) leads to increased neurotransmitter (Norepinephrine) exocytosis—a disruption of the negative feedback loop.
      
    • Adipocytes: PKA phosphorylates Perilipin and Hormone-Sensitive Lipase (HSL), initiating the hydrolysis of triglycerides.

3.2. Subtype Selectivity (

Values)

Fauwolscine demonstrates differential affinity across human cloned receptor subtypes, often showing higher selectivity for the 2C and 2B subtypes compared to yohimbine.

Receptor SubtypeAffinity (

)
Functional Role

~0.13 – 0.6 nMCNS modulation, thermoregulation

~0.37 – 4.6 nMVascular smooth muscle contraction

~3.5 nMPresynaptic inhibition, sedation, analgesia

Data aggregated from Perry & U'Prichard (1981) and broad receptor screening panels.

Pathway Visualization

The following diagram illustrates the transition from


-AR blockade to lipolytic activation.

G cluster_membrane Cell Membrane Fauwolscine Fauwolscine HCl Alpha2AR α2-Adrenergic Receptor (Presynaptic/Adipocyte) Fauwolscine->Alpha2AR Competitive Blockade NE Norepinephrine (Endogenous Agonist) NE->Alpha2AR Activates Gi Gi Protein (Inhibitory) Alpha2AR->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Tonic Inhibition (Lifted) cAMP cAMP (Accumulation) AC->cAMP Catalysis PKA Protein Kinase A (Activation) cAMP->PKA Activates HSL Hormone Sensitive Lipase (Phosphorylation) PKA->HSL Phosphorylates Lipolysis Lipolysis / NE Release HSL->Lipolysis Induces

Figure 1: Signal transduction pathway showing the disinhibition of Adenylyl Cyclase via


-AR antagonism.
Experimental Protocols

To ensure data integrity, the following protocols utilize Fauwolscine as a reference standard.

5.1. Radioligand Binding Assay (Saturation Isotherm)

Objective: Determine the equilibrium dissociation constant (


) and maximum binding capacity (

) of

-Rauwolscine in cortical membranes.

Reagents:

  • Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Radioligand:

    
    -Rauwolscine (Specific Activity ~70-80 Ci/mmol).
    
  • Non-specific displacer: 10

    
    M Phentolamine or Yohimbine.
    

Workflow:

  • Membrane Prep: Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Prepare 12x75 mm polypropylene tubes.

    • Add 50

      
      L 
      
      
      
      -Rauwolscine (0.1 nM to 10 nM concentration range).
    • Add 50

      
      L Buffer (Total Binding) OR 50 
      
      
      
      L Phentolamine (Non-specific Binding).
    • Initiate with 400

      
      L membrane suspension (~200 
      
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot Bound vs. Free ligand. Use Scatchard transformation or non-linear regression to calculate

    
     and 
    
    
    
    .
5.2. Functional Lipolysis Assay (Adipocytes)

Objective: Validate functional antagonism by measuring glycerol release in the presence of an


-agonist.

Workflow:

  • Isolation: Isolate adipocytes via collagenase digestion of white adipose tissue.

  • Basal Suppression: Treat cells with an

    
    -agonist (e.g., UK14,304, 100 nM) to suppress basal lipolysis.
    
  • Challenge: Add increasing concentrations of Fauwolscine (

    
     M to 
    
    
    
    M).
  • Incubation: 90 minutes at 37°C in Krebs-Ringer buffer.

  • Detection: Collect supernatant. Quantify glycerol using a colorimetric enzymatic assay (GPO-Trinder method).

  • Result: A dose-dependent increase in glycerol indicates successful reversal of

    
    -mediated antilipolysis.
    
Experimental Logic Visualization

Workflow cluster_binding Radioligand Binding Workflow Step1 Membrane Prep (Cortex/Kidney) Step2 Incubation [3H]-Rauwolscine + Competitor Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Scatchard/Ki) Step4->Step5

Figure 2: Sequential workflow for validating receptor affinity using radioligand binding.

References
  • Perry, B. D., & U'Prichard, D. C. (1981).

    
    Rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors.[2][6] European Journal of Pharmacology, 76(4), 461–464.[2][6] Link
    
  • Broadhurst, A. M., et al. (1988). Alpha 2-adrenoceptor subtypes in the human brain: high affinity binding of

    
    rauwolscine. Life Sciences, 43(1), 83-92. Link
    
  • Uhlen, S., & Wikberg, J. E. (1991). Delineation of three pharmacological subtypes of alpha 2-adrenoceptors in the kidney. British Journal of Pharmacology, 104(3), 657–664. Link

  • Lafontan, M., et al. (1992). Alpha-2 adrenoceptors in lipolysis: alpha 2 antagonists and lipid-mobilizing strategies. The American Journal of Clinical Nutrition, 55(1 Suppl), 219S-227S. Link

  • MedChemExpress. Rauwolscine (α-Yohimbine) Product Monograph & Biological Activity. Link

Sources

An In-Depth Technical Guide to the Core Differences Between Rauwolscine Hydrochloride and Yohimbine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine and Yohimbine, both indole alkaloids, are potent antagonists of the alpha-2 (α2) adrenergic receptors. Despite their structural similarities as stereoisomers, they exhibit distinct pharmacological profiles that are critical for research and development. This guide provides a detailed comparative analysis of their chemical structures, mechanisms of action, receptor binding affinities, and resulting pharmacological effects. We will explore the nuanced differences in receptor selectivity that define their unique therapeutic and side-effect profiles, offering a technical foundation for their application in experimental and developmental contexts.

Introduction: A Tale of Two Isomers

Rauwolscine (also known as alpha-yohimbine) and Yohimbine are naturally occurring indole alkaloids, primarily sourced from the flora of the Rauwolfia and Pausinystalia genera.[1][2][3] They are perhaps best known for their shared ability to antagonize α2-adrenergic receptors, leading to an increase in synaptic norepinephrine and subsequent sympathomimetic effects.[4][5] This fundamental mechanism underpins their application in research aimed at modulating sympathetic nervous system activity, with implications for metabolic rate, lipolysis, and neurological function.[4][6][7]

However, the classification of these compounds as simple α2-antagonists is an oversimplification. They are, in fact, stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms.[1][2][3][8] This stereochemical variance is the root of their divergent pharmacological behaviors, influencing everything from receptor selectivity to off-target interactions.[9][10] For the drug development professional, understanding these subtleties is paramount to harnessing their potential while mitigating risks.

Chemical Structure and Stereochemistry

Yohimbine and its stereoisomers, including Rauwolscine, share a pentacyclic ring structure with five chiral centers, which gives rise to several diastereomers.[8][11] Rauwolscine is specifically the 17α-hydroxy-20α-yohimban-16β-carboxylic acid methyl ester, distinguishing it from Yohimbine's configuration.[2]

While both are classified within the yohimbine alkaloid family, their spatial orientation dictates how they "fit" into the binding pockets of various receptors. This difference in conformational geometry is the primary determinant of their varying affinities and selectivities for adrenergic and other receptor subtypes.

Mechanism of Action: The Alpha-2 Adrenergic Receptor

The principal mechanism of action for both Rauwolscine and Yohimbine is the competitive antagonism of α2-adrenergic receptors.[4][5][12] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[13]

The Canonical Signaling Pathway:

  • Agonist Binding: Under normal physiological conditions, catecholamines like norepinephrine and epinephrine bind to presynaptic α2-receptors.

  • Gi-Protein Activation: This binding activates the associated Gi protein.

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to decreased intracellular levels of cyclic AMP (cAMP).

  • Reduced Neurotransmitter Release: The reduction in cAMP suppresses further release of norepinephrine from the presynaptic neuron, acting as a negative feedback loop.[5][14]

Antagonism by Rauwolscine and Yohimbine: By competitively blocking the α2-receptor, Rauwolscine and Yohimbine disrupt this negative feedback mechanism.[5][12] This "cutting of the brakes" results in a sustained and increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.[5][7][11] This surge in norepinephrine can then act on other adrenergic receptors (α1, β1, β2, β3), mediating effects such as increased heart rate, blood pressure, and lipolysis.[4][7][11]

G cluster_presynaptic Presynaptic Neuron cluster_antagonist Antagonist Action NE_vesicle Norepinephrine (NE) Vesicle NE_release NE_vesicle->NE_release Exocytosis AR_alpha2 α2-Adrenergic Receptor (Gi) AC Adenylyl Cyclase AR_alpha2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate cAMP->NE_vesicle Inhibits Release NE_release->AR_alpha2 Binds (Feedback) Antagonist Rauwolscine or Yohimbine HCl Antagonist->AR_alpha2 BLOCKS caption Alpha-2 Adrenergic Negative Feedback and Antagonism

Sources

An In-depth Technical Guide to Rauwolscine Alkaloids: History, Botanical Sources, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Rauwolscine: An Isomer of Significance

Rauwolscine, also known by the synonyms alpha-yohimbine, isoyohimbine, and corynanthidine, is a naturally occurring indole alkaloid.[1][2] It is a stereoisomer of the more widely known yohimbine, meaning they share the same chemical formula (C21H26N2O3) but differ in the three-dimensional arrangement of their atoms.[2] This structural nuance is critical as it imparts a distinct pharmacological profile to Rauwolscine, differentiating its effects and potential applications from its isomers.

Primarily recognized for its action as a central nervous system stimulant and a selective alpha-2 adrenergic receptor antagonist, Rauwolscine has garnered significant interest in both traditional medicine and modern pharmacology.[1][3] Its ability to modulate adrenergic and serotonergic pathways underpins its investigation for various applications, including weight management and cognitive enhancement.[3][4] This guide provides a comprehensive technical overview of Rauwolscine, from its historical roots in traditional herbalism to the botanical sources and the scientific methodologies employed for its isolation and characterization.

A Historical Overview: From Traditional Remedies to Modern Pharmacology

The history of Rauwolscine is intrinsically linked to the plants from which it is derived, particularly those of the Rauwolfia genus. For centuries, these plants have been a cornerstone of traditional medicine, especially in South Asia where Rauwolfia serpentina (Indian Snakeroot) was used in Ayurvedic practices to treat a wide array of conditions.[3][5] In India, it was mentioned in ancient texts dating back to 1000 B.C. and was colloquially known as "pagla-ki-dawa" or the "insanity herb" for its calming effects on certain mental health disorders.[5][6] Traditional uses also included remedies for hypertension, anxiety, insomnia, and even as an antidote for snakebites.[3][6][7][8]

The transition from traditional use to scientific investigation began in the early 20th century, with Indian scientists leading the initial research into Rauwolfia serpentina.[6] In 1931, Siddiqui and Siddiqui isolated five crystalline alkaloids from the plant.[5] While the most famous alkaloid from Rauwolfia is reserpine, isolated in 1952 for its profound tranquilizing and antihypertensive effects, the broader research into the plant's constituents paved the way for the discovery of other important compounds.[7]

Rauwolscine itself was first isolated in 1956.[9] However, for many years it remained a compound of primarily academic interest due to the lack of commercially viable production methods.[9] This changed in the late 20th and early 21st centuries as interest in alpha-2 adrenergic antagonists grew, particularly for applications in exercise performance and fat metabolism.[3][10] The development of more efficient extraction and purification processes has since made Rauwolscine more accessible for research and inclusion in dietary supplements.[9]

Botanical Sources of Rauwolscine Alkaloids

Rauwolscine is found in various species within the genera Rauvolfia (family Apocynaceae) and Pausinystalia (family Rubiaceae).[1][2] The concentration and composition of alkaloids can vary significantly depending on the plant species, geographical origin, and the specific part of the plant being analyzed (roots, bark, leaves).

Key Botanical Sources:

Plant SpeciesCommon Name(s)FamilyPrimary Plant Part(s) Containing RauwolscineGeographic Origin
Rauwolfia serpentina Indian Snakeroot, SarpagandhaApocynaceaeRootsIndian subcontinent, East Asia[8]
Rauwolfia vomitoria African Snakeroot, Poison Devil's PepperApocynaceaeRoot barkTropical Africa[11][12]
Rauvolfia tetraphylla Wild Snake Root, Devil PepperApocynaceaeLeaves, Roots[13][14]Tropical regions of the Americas
Pausinystalia johimbe YohimbeRubiaceaeBarkWest and Central Africa[15][16]

Detailed Botanical Profiles:

  • Rauwolfia serpentina : This evergreen shrub is arguably the most historically significant source of Rauwolscine and other indole alkaloids like reserpine and ajmaline.[8] Traditionally, the roots have been the primary part used for medicinal preparations.[5] Research has shown that the alkaloid content can be influenced by the age of the plant and growing conditions.

  • Rauwolfia vomitoria : This species is a major commercial source for the extraction of various Rauwolfia alkaloids. The root bark is particularly rich in these compounds, including Rauwolscine.[11]

  • Rauvolfia tetraphylla : While the roots of this species contain Rauwolscine, some research indicates that the leaves can be a more abundant and renewable source of the alkaloid.[14][17]

  • Pausinystalia johimbe : The bark of the Yohimbe tree is a well-known source of a variety of indole alkaloids, with yohimbine being the most abundant.[15][18] However, it also contains Rauwolscine and other related compounds like corynanthine.[1][19] The total alkaloid content in the bark can range from 2 to 15 mg/g, with significant variability.[18]

Extraction and Isolation of Rauwolscine

The extraction of Rauwolscine from its botanical sources is a multi-step process that leverages the chemical properties of alkaloids. The general principle involves an initial solvent extraction followed by acid-base partitioning to selectively isolate the basic alkaloid compounds from the complex plant matrix.

Rationale for the Extraction Protocol:

The choice of a water-miscible organic solvent at an alkaline pH for the initial percolation is crucial. The alkaline conditions ensure that the alkaloids, which are basic in nature, are in their free base form. This form is more soluble in organic solvents, leading to efficient extraction from the plant material. Subsequent acidification protonates the nitrogen atoms in the alkaloids, making them more soluble in the aqueous phase. This allows for their separation from non-basic, lipid-soluble impurities that remain in the organic solvent. Finally, re-alkalizing the aqueous solution precipitates the alkaloids, which can then be collected.

Experimental Protocol: A Commercially Viable Approach

The following protocol is a generalized representation based on patented, commercially viable methods that aim for high yield and purity without the need for complex column chromatography.[14][17][20]

  • Preparation of Plant Material : The dried plant material (e.g., leaves of Rauwolfia canescens) is coarsely powdered to increase the surface area for solvent penetration.

  • Alkaline Solvent Extraction :

    • The powdered plant material is percolated with a water-miscible organic solvent (e.g., methanol) at a ratio of 1:3 (plant material:solvent).

    • The pH of the mixture is adjusted to 8.0-9.0 using an alkali (e.g., ammonia solution).

    • The extraction is carried out at a slightly elevated temperature of 40-50°C to enhance solubility and extraction efficiency. This process is typically repeated two to three times to maximize the yield.

  • Acidification and Phase Separation :

    • The combined solvent extracts are concentrated under reduced pressure.

    • The pH of the concentrated extract is then adjusted to be acidic (e.g., pH 2-3) with an appropriate acid (e.g., tartaric acid).

    • This acidic solution is then partitioned with a water-immiscible organic solvent (e.g., ethyl acetate). The protonated Rauwolscine remains in the aqueous phase, while many impurities are removed into the organic phase.

  • Precipitation of Rauwolscine :

    • The acidic aqueous layer is collected, and the pH is raised again to alkaline conditions (e.g., pH 9.0-9.5) to deprotonate the Rauwolscine, causing it to precipitate out of the solution.

    • The precipitate is then collected by filtration.

  • Purification :

    • The crude precipitate is further purified by washing with a halogenated solvent (e.g., dichloromethane or chloroform) to remove residual impurities.

    • A final wash with a non-polar solvent like hexane or petroleum ether can be performed to remove any remaining non-polar contaminants.

    • The purified Rauwolscine is then dried. This process can yield a product with a purity of over 90% as determined by HPLC.[14][17][21]

Workflow for Rauwolscine Extraction and Isolation

G A Dried & Powdered Plant Material B Alkaline Solvent Extraction (e.g., Methanol, pH 8-9) A->B C Concentration of Extract B->C D Acidification (pH 2-3) C->D E Liquid-Liquid Partitioning (Aqueous/Organic) D->E F Collect Acidic Aqueous Phase E->F G Alkalinization (pH 9-9.5) F->G H Precipitation of Rauwolscine G->H I Filtration H->I J Purification Washes (e.g., Dichloromethane, Hexane) I->J K Dried, Purified Rauwolscine J->K

A generalized workflow for the extraction and isolation of Rauwolscine.

Analytical Characterization of Rauwolscine

To ensure the identity and purity of the isolated Rauwolscine, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly valuable for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of alkaloids.

  • Principle of Causality : Reverse-phase HPLC is typically used, where the stationary phase is non-polar and the mobile phase is polar. Rauwolscine, being a moderately polar molecule, will have a specific retention time under defined conditions, allowing for its separation from other alkaloids and impurities. The UV detector is set to a wavelength where the indole chromophore of Rauwolscine exhibits strong absorbance.

  • Sample HPLC Protocol :

    • Column : Waters Spherisorb or a similar C18 column.

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile (containing 0.1% triethylamine) and water (containing 0.1% trifluoroacetic acid) in a ratio of 35:65 (v/v).[14][21]

    • Flow Rate : 1.0 mL/min.[14][21]

    • Column Temperature : 30°C.[14][21]

    • Detection : UV detection at 210 nm.[14][21]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster method for the qualitative and quantitative analysis of Rauwolscine in plant extracts.

  • Principle of Causality : The separation is based on the differential partitioning of the components of the sample between the stationary phase (silica gel) and the mobile phase. The choice of the mobile phase composition is critical to achieve good separation of alkaloids with similar structures. Densitometric scanning allows for the quantification of the compound based on its absorbance at a specific wavelength.

  • Sample HPTLC Protocol :

    • Stationary Phase : Silica gel 60 F254 HPTLC plates.[22]

    • Mobile Phase : A mixture of Toluene: Ethyl acetate: Diethylamine (7:1.5:1.5 v/v/v).[22]

    • Detection : Densitometric scanning at 280 nm.[22]

    • Result : The retention factor (Rf) value for yohimbine (and by extension, its isomers like Rauwolscine) would be distinct under these conditions, allowing for its identification and quantification against a standard.[22]

Summary of Analytical Parameters:

ParameterHPLCHPTLC
Stationary Phase C18 Reverse-Phase ColumnSilica Gel 60 F254
Mobile Phase Acetonitrile/Water with modifiersToluene/Ethyl acetate/Diethylamine
Detection UV at 210 nmDensitometry at 280 nm
Primary Use High-resolution quantification, purity analysisRapid screening, quantification

Pharmacological Profile: A Tale of Two Isomers

The primary mechanism of action for Rauwolscine is its role as a selective antagonist of alpha-2 (α2) adrenergic receptors.[1][13] It has also been shown to interact with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][23]

Rauwolscine vs. Yohimbine: A Comparative Look

While both Rauwolscine and its stereoisomer yohimbine are α2-adrenergic receptor antagonists, there are subtle but significant differences in their receptor affinity and selectivity.[24][25]

  • Binding Affinity : Rauwolscine generally exhibits a higher binding affinity for α2-receptors compared to yohimbine.[24] This suggests that it may be effective at lower doses.

  • Receptor Subtype Selectivity : Rauwolscine shows a preferential selectivity for α2C receptor subtypes over α2A and α2B.[24][25] This difference in subtype selectivity may contribute to its reportedly smoother stimulant effect and potentially a more favorable side-effect profile compared to yohimbine, which can be associated with greater anxiety and jitteriness.[4][25]

Mechanism of Action in Fat Metabolism

G cluster_0 Pharmacological Intervention cluster_1 Normal Physiology A Rauwolscine B α2-Adrenergic Receptor (on Adipocyte) A->B Antagonizes C Inhibition of Receptor E Negative Feedback Loop B->E Initiates F Increased Norepinephrine Availability C->F Prevents Negative Feedback D Norepinephrine D->B Activates E->D Inhibits Release G Stimulation of β-Adrenergic Receptors F->G H Activation of Lipolysis (Fat Breakdown) G->H

Sources

Methodological & Application

Fauwolscine hydrochloridesolubility in DMSO and water protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preparation of Fauwolscine Hydrochloride Solutions in DMSO and Water

Abstract

This document provides detailed application notes and protocols for the solubilization of fauwolscine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. It is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing stock solutions for a variety of experimental applications. This guide synthesizes data from multiple sources to present a comprehensive overview of solubility characteristics and offers step-by-step protocols grounded in established chemical principles.

Introduction: The Importance of Proper Solubilization

Fauwolscine, also widely known as Rauwolscine or α-Yohimbine, is an indole alkaloid with significant pharmacological interest.[] As a potent and specific α2-adrenergic receptor antagonist, it is a critical tool in neuroscience and physiological research. It is most commonly supplied as a hydrochloride salt (Fauwolscine HCl) to improve its handling and aqueous solubility.[]

The success of any in vitro or in vivo study hinges on the accurate and complete solubilization of the test compound. Improperly prepared solutions can lead to inaccurate concentration measurements, compound precipitation, and ultimately, unreliable experimental results. This guide explains the causality behind experimental choices for dissolving fauwolscine hydrochloride, ensuring that every protocol is a self-validating system for achieving consistent and effective solubilization.

Physicochemical Profile of Fauwolscine Hydrochloride

Understanding the fundamental properties of fauwolscine hydrochloride is the first step toward developing robust solubilization protocols. As the hydrochloride salt of a weak base (the alkaloid fauwolscine), its solubility is significantly influenced by the solvent's polarity and pH.[2][3] The hydrochloride form enhances its polarity, making it more amenable to dissolution in aqueous solutions compared to its free base form.[4][5]

PropertyValueSource(s)
Synonyms Rauwolscine hydrochloride, α-Yohimbine hydrochloride[][6]
CAS Number 6211-32-1[6]
Molecular Formula C₂₁H₂₇ClN₂O₃[6]
Molecular Weight 390.9 g/mol [][6]
Appearance Crystalline solid[7]

Comparative Solubility Data

The choice between DMSO and water as a primary solvent depends on the required stock concentration and the downstream application. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, while water is the most biocompatible solvent for cellular and in vivo studies.[8]

The table below summarizes the reported solubility limits for fauwolscine hydrochloride. Note that variations can arise from differences in experimental conditions such as temperature, purity of the compound, and the use of physical dissolution aids like sonication or warming.

SolventReported Solubility (mg/mL)Reported Solubility (mMolar)Conditions / NotesSource(s)
DMSO ~9.8~25With gentle warming
DMSO ~7.8~20Not specified
DMSO 6.0~15.3Requires ultrasonication[][9]
Water 5.0~12.8With gentle warming
Water ~4.4~11.2@ 25°C[6]
Water ~2.0~5Not specified

Analysis: Fauwolscine hydrochloride exhibits good solubility in both solvents. DMSO can achieve higher concentrations, making it ideal for preparing highly concentrated primary stocks. Water is also a viable solvent, capable of producing stock solutions in the low millimolar range, which is often sufficient for direct use in many biological assays.

Experimental Protocols

These protocols are designed to be self-validating by ensuring visual confirmation of complete dissolution at each step.

Protocol 1: Preparation of a 20 mM Fauwolscine Hydrochloride Stock Solution in DMSO

Rationale: DMSO is selected for its ability to readily solubilize fauwolscine hydrochloride at high concentrations. This is advantageous for creating a primary stock that can be stored and diluted for various experiments. However, it is critical to be mindful of DMSO's potential cytotoxicity in cell-based assays; final concentrations should typically be kept below 0.5%.[10] The use of ultrasonication is recommended based on supplier data to overcome kinetic barriers to dissolution.[][9]

Materials:

  • Fauwolscine Hydrochloride (powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology:

  • Preparation: Allow the fauwolscine hydrochloride vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculation: Determine the required mass of fauwolscine HCl using the formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL of a 20 mM (0.020 mol/L) stock: Mass (mg) = 0.020 mol/L x 0.001 L x 390.9 g/mol x 1000 = 7.82 mg

  • Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 30-60 seconds. b. Place the vial in a bath sonicator for 5-10 minutes. This provides mechanical agitation and gentle warming to facilitate dissolution.[] c. Visually inspect the solution against a light source. If particulates are still visible, repeat vortexing and sonication.

  • Final Check & Storage: Once the solution is clear and free of any visible solids, it is ready. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. While the solid is stable, long-term storage of solutions is not always recommended; fresh preparation is ideal.[7][11]

Workflow Diagram: DMSO Stock Preparation

cluster_prep Preparation cluster_sol Solubilization cluster_verify Verification & Storage p1 Equilibrate Reagent p2 Calculate Mass & Volume p1->p2 p3 Weigh Fauwolscine HCl p2->p3 s1 Add DMSO p3->s1 s2 Vortex Vigorously s1->s2 s3 Sonicate (5-10 min) s2->s3 v1 Visually Inspect Solution s3->v1 v2 Solution is Clear? v1->v2 v2->s2 No, Particulates Remain v3 Aliquot & Store at -20°C v2->v3 Yes

Caption: Workflow for preparing a fauwolscine HCl stock solution in DMSO.

Protocol 2: Preparation of a 5 mM Fauwolscine Hydrochloride Stock Solution in Water

Rationale: Water is the preferred solvent for direct application in most biological systems to avoid solvent-induced artifacts. The hydrochloride salt structure of fauwolscine significantly enhances its aqueous solubility.[4] Based on vendor data, gentle warming can aid in achieving a concentration of up to 5 mg/mL (~12.8 mM), making a 5 mM stock readily achievable. This protocol uses gentle warming in a water bath as a controlled method to aid dissolution without risking thermal degradation.

Materials:

  • Fauwolscine Hydrochloride (powder)

  • High-purity, sterile water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath set to 37°C

Step-by-Step Methodology:

  • Preparation: Equilibrate the fauwolscine hydrochloride vial to room temperature before opening.

  • Calculation: Determine the required mass for your target volume and concentration. Example for 2 mL of a 5 mM (0.005 mol/L) stock: Mass (mg) = 0.005 mol/L x 0.002 L x 390.9 g/mol x 1000 = 3.91 mg

  • Weighing: Weigh the calculated mass and place it into a sterile tube.

  • Solvent Addition: Add the calculated volume of high-purity water to the tube.

  • Dissolution: a. Cap the tube and vortex for 30-60 seconds. You may observe that the compound does not fully dissolve at this stage. b. Place the tube in a 37°C water bath for 5-10 minutes to gently warm the solution. c. Remove the tube and vortex again for 30 seconds. d. Visually inspect the solution. If it is not completely clear, repeat the warming and vortexing steps.

  • Final Check & Storage: Once the solution is clear, it can be filter-sterilized through a 0.22 µm syringe filter if required for cell culture applications. Aqueous solutions are more susceptible to microbial growth and hydrolysis.[12] It is strongly recommended to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store at 4°C for no more than 1-2 days. For longer storage, consider preparing the DMSO stock and performing the final dilution into aqueous buffer immediately before the experiment.

Workflow Diagram: Aqueous Stock Preparation

cluster_prep Preparation cluster_sol Solubilization cluster_verify Verification & Use p1 Equilibrate Reagent p2 Calculate Mass & Volume p1->p2 p3 Weigh Fauwolscine HCl p2->p3 s1 Add High-Purity Water p3->s1 s2 Vortex s1->s2 s3 Warm in 37°C Water Bath s2->s3 v1 Visually Inspect Solution s3->v1 v2 Solution is Clear? v1->v2 v2->s2 No, Particulates Remain v3 Prepare Fresh & Use v2->v3 Yes

Caption: Workflow for preparing a fauwolscine HCl stock solution in water.

Application-Specific Insights & Troubleshooting

  • Precipitation Upon Dilution: A common issue is the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[13] This occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.

  • pH and Stability: As a hydrochloride salt, fauwolscine will create a mildly acidic solution when dissolved in unbuffered water. For many hydrochloride salts of drugs, stability is greatest in the acidic pH range (pH 4-6).[12][14] In neutral or alkaline buffers, the rate of hydrolysis or other degradation pathways can increase. Therefore, when using buffered solutions for dilution, be aware that the final pH may impact the compound's long-term stability in the working solution.

  • Common Ion Effect: While less common for moderately soluble salts, be aware that buffers with very high chloride concentrations (e.g., high-salt buffers) could theoretically reduce the solubility of a hydrochloride salt.[4] This is generally not a concern with standard physiological buffers like PBS.

References

  • Good Scents Company. (n.d.). Rauwolscine hydrochloride (CAS 6211-32-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • PubChem. (n.d.). Rauwolscine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. Retrieved from [Link]

  • Google Patents. (1995). Process for the extraction and purification of alkaloids.
  • Journal of the Association of Official Agricultural Chemists. (1956). A New Extraction Procedure for Alkaloids. Retrieved from [Link]

  • TMALAB. (n.d.). Rauwolscine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction. Retrieved from [Link]

  • ResearchGate. (2018). What is the minimal concentration of DMSO to dissolve plant extracts for antibacterian tests. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). DMSO separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Protocol Online. (2008). Problems with DMSO,Salt out!. Retrieved from [Link]

  • PubMed. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • ResearchGate. (2011). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • AAPS Newsmagazine. (2024). Excipient Reactivity and Drug Stability in Formulations. Retrieved from [Link]

  • PubMed. (1995). Stability of batanopride hydrochloride in aqueous solutions. Retrieved from [Link]

  • SciSpace. (2016). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. Retrieved from [Link]

  • ResearchGate. (2012). Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. Retrieved from [Link]

Sources

Application Note: Preparation of Rauwolscine Hydrochloride Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Rauwolscine hydrochloride (also historically referenced in some databases as Fauwolscine) is a potent, selective


-adrenergic receptor antagonist .[] It is a diastereomer of yohimbine but exhibits a distinct pharmacological profile, primarily functioning to block the G_i-coupled inhibition of adenylyl cyclase.

In in vitro drug discovery, Rauwolscine is a critical tool compound used to:

  • Validate

    
    -AR expression:  Confirming receptor density in transfected cell lines (e.g., CHO, HEK293).
    
  • Dissect Signaling Pathways: Blocking

    
    -mediated suppression of cAMP to study downstream effectors.
    
  • Differentiate Receptor Subtypes: Distinguishing between

    
     and 
    
    
    
    adrenergic responses (Rauwolscine is highly selective for
    
    
    over
    
    
    ).

This guide provides a rigorous, self-validating protocol for preparing stock solutions that maintain chemical stability and ensure reproducible bioassay data.

Physicochemical Properties & Solubility Profile[2][3][4][5][6]

Before preparation, verify the specific batch properties. The hydrochloride salt form is used to improve aqueous solubility compared to the free base, but organic co-solvents remain essential for high-concentration stocks.

PropertySpecification
Chemical Name Rauwolscine hydrochloride (

-Yohimbine HCl)
Molecular Weight 390.91 g/mol
Appearance White to off-white crystalline solid
Primary Solvent (Stock) DMSO (Dimethyl sulfoxide)
Secondary Solvent Water (Limited solubility, requires warming)
Storage (Solid) -20°C, desiccated, protected from light
Solubility Limits
  • DMSO: Soluble up to ~10 mg/mL (25 mM) . (Recommended for Stock).[2]

  • Water: Soluble up to ~5 mM with gentle warming.[3] Not recommended for long-term frozen stock due to hydrolysis risks and freeze-thaw precipitation.

  • Ethanol: Soluble up to ~5 mM.

Mechanism of Action (Visualized)

Rauwolscine acts by competitively binding to the


-Adrenergic Receptor.[][4][5][6] Under normal physiological conditions, an agonist (like Norepinephrine) binds this receptor, activating the 

protein, which inhibits Adenylyl Cyclase and reduces cAMP. Rauwolscine blocks this inhibition , effectively maintaining or restoring intracellular cAMP levels.

Alpha2_Pathway Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Rauwolscine Rauwolscine (Antagonist) Rauwolscine->Receptor BLOCKS (Competitive) Gi Gi Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 1: Mechanism of Action. Rauwolscine prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1.0 mL Solvent: Anhydrous DMSO (Cell Culture Grade)

Materials Required[2][9][10][12][13][14][15]
  • Rauwolscine Hydrochloride (Solid)[2][4]

  • DMSO (Dimethyl sulfoxide), sterile filtered, >99.9% purity

  • Amber microcentrifuge tubes (1.5 mL)

  • Analytical balance (Precision 0.01 mg)

  • Vortex mixer

Step-by-Step Methodology
Step 1: Mass Calculation

Use the formula:




[7]
Step 2: Weighing (Critical)
  • Static Control: Rauwolscine HCl is a fine powder and prone to static. Use an anti-static gun or weigh onto anti-static weighing paper.

  • Weigh: Measure exactly 3.91 mg of powder.

  • Transfer: Transfer carefully into a sterile amber microcentrifuge tube.

Step 3: Solubilization
  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the tube against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. Do not heat above 30°C to prevent degradation.

Step 4: Aliquoting & Storage[]
  • Avoid Freeze-Thaw: Repeated freezing and thawing causes crystal formation and concentration gradients.

  • Aliquot: Dispense 50

    
    L or 100 
    
    
    
    L aliquots into sterile amber tubes.
  • Label: "Rauwolscine 10mM [Date] [Initials]".

  • Store: Place at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Usage in Assays: Serial Dilution Strategy

Crucial Warning: Direct addition of 100% DMSO stock to cells is toxic. The final DMSO concentration in the well must be


 (ideally 

).

Workflow for a 10


M Final Assay Concentration: 
  • Intermediate Dilution (100x):

    • Take 10

      
      L of 10 mM Stock .
      
    • Add to 990

      
      L of Assay Buffer  (e.g., PBS or HBSS).
      
    • Result:100

      
      M  solution (1% DMSO).
      
    • Note: Perform this step immediately before use. Aqueous dilutions are unstable long-term.

  • Final Addition (1x):

    • Add 10

      
      L of the 100 
      
      
      
      M Intermediate
      to 90
      
      
      L of cell culture media in the well.
    • Result:10

      
      M  Final Concentration (0.1% DMSO).
      
Dilution Table (Quick Reference)
Desired Final Conc.Step 1: Intermediate Prep (in Buffer)Step 2: Dilution into Well (1:10)Final DMSO %
10

M
Dilute Stock 1:100

100

M
Add 10

L into 90

L
0.1%
1

M
Dilute Stock 1:1000

10

M
Add 10

L into 90

L
0.01%
100 nM Dilute Stock 1:10,000

1

M
Add 10

L into 90

L
0.001%

Preparation Workflow Diagram

Stock_Prep_Workflow Start Start: Solid Rauwolscine HCl (MW: 390.91) Weigh Weigh 3.91 mg (Anti-static precautions) Start->Weigh Dissolve Add 1 mL DMSO Vortex 60s Weigh->Dissolve Inspect Visual Inspection (Clear solution?) Dissolve->Inspect Sonicate Sonicate 5 mins (Room Temp) Inspect->Sonicate No (Particulates) Aliquot Aliquot 50 µL Amber Tubes Inspect->Aliquot Yes Sonicate->Inspect Store Store at -20°C (Desiccated) Aliquot->Store

Figure 2: Step-by-step workflow for preparing a sterile, stable 10 mM stock solution.

Troubleshooting & Quality Control

  • Precipitation upon aqueous dilution: Rauwolscine is hydrophobic. If precipitation occurs when making the Intermediate Dilution (Step 5), ensure the buffer is warm (37°C) and vortex immediately. Do not exceed 100

    
    M in the intermediate aqueous step.
    
  • "Fauwolscine" Confusion: Ensure your supplier certificate lists CAS 6211-32-1 . "Fauwolscine" is a synonym often found in older literature or non-standard databases, but the chemical entity is identical to Rauwolscine HCl.

  • Yellowing of Stock: If the DMSO stock turns dark yellow or brown, oxidation has occurred. Discard and prepare fresh.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197067, Rauwolscine hydrochloride. Available at: [Link]

  • Perry, B. D., & U'Prichard, D. C. (1981). [3H]Rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology, 76(4), 461–464.[2] (Foundational citation for receptor selectivity).

Sources

Troubleshooting & Optimization

Minimizing off-target effects ofFauwolscine hydrochloridein receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Receptor Binding Experiments

Welcome to the technical support center for the use of Fauwolscine hydrochloride in receptor binding and functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design and to troubleshoot common issues related to off-target effects. As Senior Application Scientists, our goal is to help you achieve the highest degree of specificity in your experiments.

Introduction to Fauwolscine Hydrochloride

Fauwolscine hydrochloride, also known as Rauwolscine hydrochloride or α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1] It is a diastereoisomer of yohimbine and is widely used as a standard tool to probe the function of the three α2-adrenoceptor subtypes: α2A, α2B, and α2C. However, like many small molecule inhibitors, achieving absolute target specificity can be challenging. Off-target interactions can lead to confounding data, misinterpretation of results, and ultimately, delays in research and development.[2][3] This guide will provide you with the necessary information and protocols to minimize and account for the off-target effects of Fauwolscine hydrochloride.

The primary off-target activity of Fauwolscine hydrochloride that researchers should be aware of is its interaction with serotonin receptors, specifically as a partial agonist at 5-HT1A receptors.[4] This dual activity can produce complex physiological or cellular responses that may not be attributable to α2-adrenoceptor blockade alone.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise when working with Fauwolscine hydrochloride.

Q1: My experimental results are inconsistent with pure α2-adrenergic antagonism. What could be the cause?

A: This is a classic sign of an off-target effect. Fauwolscine hydrochloride is known to act as a partial agonist at 5-HT1A receptors.[4] If your experimental system (cells or tissues) expresses 5-HT1A receptors, the observed effect will be a composite of α2-adrenoceptor antagonism and 5-HT1A receptor activation. For example, both α2-adrenoceptors and 5-HT1A receptors can couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Therefore, if you are measuring cAMP, the effect of Fauwolscine could be misleading.

Q2: How can I confirm if the effects I'm seeing are on-target or off-target?

A: To dissect the on-target versus off-target effects, you can employ several strategies:

  • Use a structurally unrelated α2-antagonist: Compounds like RX821002, which have a different chemical scaffold but still target α2-adrenoceptors, can help confirm if the observed effect is specific to this receptor class.[5] If both Fauwolscine and RX821002 produce the same effect, it is more likely to be mediated by α2-adrenoceptors.

  • Employ a selective 5-HT1A antagonist: Pre-treating your cells or tissues with a selective 5-HT1A antagonist (e.g., WAY-100635) should block the off-target effects of Fauwolscine at this receptor. Any remaining effect can then be attributed to its action on α2-adrenoceptors.

  • Use a cell line with a defined receptor expression profile: The ideal approach is to use engineered cell lines that express only the target receptor (e.g., CHO or HEK293 cells stably expressing a single α2-adrenoceptor subtype). This allows for unambiguous characterization of the on-target activity.

Q3: What concentration of Fauwolscine hydrochloride should I use to maximize selectivity?

A: The key is to use the lowest concentration that gives you a robust on-target effect. The binding affinity of Fauwolscine for α2-adrenoceptors is in the low nanomolar range, while its affinity for 5-HT1A receptors is typically in the mid-to-high nanomolar range.[4] Therefore, working at concentrations closer to the Ki for α2-adrenoceptors will favor on-target engagement. We recommend performing a dose-response curve in your specific assay to determine the optimal concentration.

Q4: I am performing a radioligand binding assay. How do I ensure I am measuring specific binding to α2-adrenoceptors?

A: In radioligand binding assays, non-specific binding can be a significant issue.[5] To specifically measure binding to α2-adrenoceptors when using a radiolabeled antagonist like [3H]-rauwolscine, it is crucial to define non-specific binding appropriately. Instead of using a high concentration of unlabeled Fauwolscine itself, consider using a high concentration of an α2-adrenergic agonist like (-)-epinephrine (e.g., 1 µM) to define non-specific binding.[5] This helps to saturate the α2-adrenoceptors and displace the radioligand from these specific sites, while having less effect on potential non-adrenergic binding sites.

Troubleshooting Guide

This section provides more detailed protocols and troubleshooting steps for common experimental hurdles.

Issue: High Background or Low Specific Signal in Binding Assays

High background can obscure your specific signal, making data interpretation difficult.

Potential Cause Verification Steps Recommended Solutions
Ligand Sticking to Plates/Filters Run a control with no membranes/cells and observe if there is high retention of the radioligand.Add a detergent like 0.1% BSA or 0.05% Tween-20 to your wash buffers. Consider using plates with low protein binding properties.
Incorrect Definition of Non-Specific Binding The signal in your non-specific binding wells is a large fraction of the total binding.As mentioned in the FAQ, use a specific competing ligand (e.g., 1 µM (-)-epinephrine for [3H]-rauwolscine binding to α2-receptors) instead of a 1000-fold excess of the radioligand's unlabeled counterpart.[5]
Degraded Radioligand Check the age and storage conditions of your radioligand.Purchase a fresh batch of radioligand and perform a saturation binding experiment to confirm its affinity (Kd) and the receptor density (Bmax).[6]
Low Receptor Expression Bmax value from a saturation binding experiment is very low.Use a cell line with higher receptor expression or increase the amount of membrane protein per well. Be careful not to exceed 10% ligand depletion.[7]
Issue: Unexpected Functional Assay Results

When a functional assay (e.g., cAMP measurement, calcium flux) yields unexpected results.

On-Target vs. Off-Target Signaling Pathway

The diagram below illustrates the primary on-target and a key off-target signaling pathway for Fauwolscine hydrochloride. Understanding this is crucial for interpreting functional data.

cluster_0 On-Target Effect cluster_1 Off-Target Effect Fauwolscine_on Fauwolscine HCl alpha2_AR α2-Adrenergic Receptor Fauwolscine_on->alpha2_AR Antagonist Gi_on Gi Protein alpha2_AR->Gi_on Blocks Agonist-Induced Activation AC_on Adenylyl Cyclase Gi_on->AC_on Inhibition cAMP_on ↓ cAMP AC_on->cAMP_on Conversion of ATP Fauwolscine_off Fauwolscine HCl HT1A_R 5-HT1A Receptor Fauwolscine_off->HT1A_R Partial Agonist Gi_off Gi Protein HT1A_R->Gi_off Activation AC_off Adenylyl Cyclase Gi_off->AC_off Inhibition cAMP_off ↓ cAMP AC_off->cAMP_off Conversion of ATP

Caption: On-target (α2-AR antagonism) vs. Off-target (5-HT1A agonism) pathways of Fauwolscine.

Troubleshooting Decision Tree

Use this decision tree to diagnose unexpected functional assay results.

start Unexpected Functional Assay Result q1 Does your system express 5-HT1A receptors? start->q1 q1_yes Yes q1->q1_yes Check literature or perform expression analysis q1_no No q1->q1_no action1 Pre-treat with a selective 5-HT1A antagonist (e.g., WAY-100635). q1_yes->action1 action2 Confirm receptor expression (e.g., qPCR, Western Blot). q1_no->action2 q2 Did the unexpected effect disappear? action1->q2 q2_yes Yes q2->q2_yes q2_no No q2->q2_no res1 Result is likely due to 5-HT1A off-target effect. q2_yes->res1 res2 Consider other off-targets or experimental artifact. q2_no->res2 action3 Check assay components: - Cell health - Reagent integrity - Instrument settings action2->action3

Caption: Decision tree for troubleshooting unexpected functional assay results.

Experimental Protocols

Here are step-by-step methodologies for key experiments to characterize the binding profile of Fauwolscine hydrochloride.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of Fauwolscine hydrochloride at both α2-adrenergic and 5-HT1A receptors.

Objective: To determine the affinity of Fauwolscine HCl for a target receptor by measuring its ability to compete off a radiolabeled ligand with known affinity.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human α2A-AR or 5-HT1A).

  • Radioligand: [3H]-Rauwolscine (for α2-AR) or [3H]-8-OH-DPAT (for 5-HT1A).

  • Unlabeled Fauwolscine hydrochloride.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control: 10 µM Phentolamine (for α2-AR) or 10 µM Serotonin (for 5-HT1A).

  • 96-well plates and filter mats (e.g., GF/B).

  • Scintillation fluid and a scintillation counter.

Workflow Diagram:

cluster_workflow Competitive Binding Assay Workflow prep Prepare serial dilutions of Fauwolscine HCl plate Add to plate: 1. Assay Buffer 2. Membranes 3. Radioligand (at Kd) 4. Unlabeled Fauwolscine HCl prep->plate incubate Incubate to reach equilibrium (e.g., 60 min at 25°C) plate->incubate filter Rapidly filter through filter mat to separate bound from free ligand incubate->filter wash Wash filter mat with ice-cold wash buffer filter->wash count Dry filter mat, add scintillation fluid, and count in a scintillation counter wash->count analyze Analyze data using non-linear regression to determine IC50 and calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare serial dilutions of unlabeled Fauwolscine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (total binding + high concentration of a competing ligand), and each concentration of Fauwolscine.

  • Add assay buffer, membranes (typically 10-50 µg protein/well), and the radioligand (at a concentration close to its Kd).

  • Add the corresponding concentration of unlabeled Fauwolscine or the non-specific control ligand.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]

  • Harvest the membranes by rapid filtration over a glass fiber filter mat using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting the non-specific counts from all other counts. Plot the specific binding as a function of the log concentration of Fauwolscine. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Functional Selectivity Assay (cAMP Measurement)

Objective: To determine if Fauwolscine hydrochloride acts as an antagonist at α2-adrenoceptors and as an agonist at 5-HT1A receptors.

Materials:

  • CHO or HEK293 cells expressing either α2A-AR or 5-HT1A.

  • Fauwolscine hydrochloride.

  • Forskolin (an adenylyl cyclase activator).

  • UK 14,304 (an α2-AR agonist).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Antagonism at α2-AR:

    • Seed cells in a 96-well plate and grow overnight.

    • Pre-incubate the cells with varying concentrations of Fauwolscine hydrochloride for 15-30 minutes.

    • Add a fixed concentration of the α2-agonist UK 14,304 (e.g., its EC80) in the presence of Forskolin (to stimulate cAMP production).

    • Incubate for a further 15-30 minutes.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

    • An effective antagonist will reverse the UK 14,304-induced inhibition of Forskolin-stimulated cAMP production.

  • Agonism at 5-HT1A:

    • Seed cells in a 96-well plate and grow overnight.

    • Add varying concentrations of Fauwolscine hydrochloride in the presence of Forskolin.

    • Incubate for 15-30 minutes.

    • Lyse the cells and measure cAMP levels.

    • An agonist or partial agonist will cause a dose-dependent decrease in Forskolin-stimulated cAMP levels.

Data Summary

The following table summarizes the reported binding affinities of Fauwolscine hydrochloride for its primary targets and key off-target.

Receptor SubtypeKi (nM)SpeciesReference
α2A-Adrenoceptor 3.5Human
α2B-Adrenoceptor 4.6Human
α2C-Adrenoceptor 0.6Human
5-HT1A Receptor Partial AgonistHuman[4]

Note: Ki values can vary depending on experimental conditions (e.g., radioligand used, buffer composition, temperature).

By carefully designing experiments with appropriate controls and being aware of the known off-target profile of Fauwolscine hydrochloride, researchers can generate clean, interpretable data. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Title: Techniques for measuring receptor binding – Its uses.
  • Title: Binding Selectivity Analysis from Alchemical Receptor Hopping and Swapping Free Energy Calculations Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Title: About Ligand Binding Assays Source: Gifford Bioscience URL
  • Title: Troubleshooting low signal in GnRH receptor binding assays Source: Benchchem URL
  • Title: Drug Discovery Assays Support—Troubleshooting Source: Thermo Fisher Scientific - AU URL
  • Title: Ligand binding assay Source: Wikipedia URL
  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL
  • Title: Rauwolscine hydrochloride | Adrenergic alpha-2 Receptor Antagonists Source: Tocris Bioscience URL
  • Title: High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes Source: PubMed URL
  • Title: [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes Source: PubMed URL
  • Title: How can off-target effects of drugs be minimised?
  • Title: ELISA Troubleshooting Guide Source: Bio-Techne URL
  • Title: [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species Source: PMC - NIH URL
  • Source: biorxiv.
  • Title: Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog Source: PubMed URL

Sources

Technical Support Center: Fauwolscine (Rauwolscine) Hydrochloride Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Experimental Design & Troubleshooting Subject: Optimizing Concentration for


-Adrenergic Blockade
Assigned Specialist:  Senior Application Scientist, Receptor Biology Unit
Executive Summary

Fauwolscine (chemically synonymous with Rauwolscine or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-yohimbine) is a potent, stereoselective 

-adrenergic receptor antagonist.[1] Unlike its diastereomer yohimbine, fauwolscine exhibits superior selectivity for

over

receptors, making it the reagent of choice for dissecting presynaptic feedback loops and lipolytic signaling.

However, its utility is frequently compromised by two factors: poor aqueous solubility leading to precipitation in assay buffers, and loss of selectivity at micromolar concentrations (crossover to 5-HT receptors). This guide provides the protocols and troubleshooting logic required to standardize your data.

Module 1: Reagent Preparation & Solubility

The Issue: Users frequently report "cloudy" buffers or inconsistent


 data. This is almost always a solubility artifact. Fauwolscine HCl is hydrophobic; direct dissolution in neutral buffers (PBS/HBSS) often results in micro-precipitation that is invisible to the naked eye but devastating to concentration accuracy.
Standard Operating Procedure (SOP): Stock Generation
Solvent SystemMax SolubilityStabilityApplication Notes
DMSO (Anhydrous) 20–50 mM3 Months (-20°C)Recommended. Freeze/thaw cycles cause hydration; aliquot immediately.
Water (Deionized) ~5 mM< 24 HoursNot Recommended for frozen stocks. Requires warming (45°C) and sonication.
Ethanol (100%) ~10 mM1 Month (-20°C)Viable alternative if DMSO is toxic to sensitive primary cultures.
Troubleshooting Workflow: Precipitation

SolubilityWorkflow Start Start: Dissolve Powder Solvent Select Solvent Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO Preferred Water Water/Buffer Solvent->Water High Risk Check Visual Check: Clear? DMSO->Check Sonicate Sonicate (40kHz, 10 min) Water->Sonicate Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Yes Fail Discard & Re-make Check->Fail No (Cloudy) Sonicate->Check

Figure 1: Decision tree for generating stable Fauwolscine stock solutions. Note that aqueous dissolution requires mechanical energy (sonication).

Module 2: Concentration Optimization

The Issue: "I am seeing


 blockade effects" or "The antagonist isn't reversing the agonist."
The Cause:  Incorrect concentration windows. Fauwolscine is selective, not specific. At high concentrations (

), it loses discrimination.
Receptor Affinity Profile (

Values)

Use these constants to calculate the fractional occupancy using the Cheng-Prusoff equation.

Receptor SubtypeAffinity (

)
Functional Consequence

3.5 nM Primary target. High affinity blockade.

~0.4 nM Very high affinity.[1] Difficult to distinguish from

.

0.1 - 0.2 nM Ultra-high affinity.
5-HT

14 - 40 nMMajor Off-Target. Can act as partial agonist/antagonist.

> 500 nMLow affinity. Selectivity window is ~100-fold vs

.
Recommended Concentration Ranges
  • Radioligand Binding (Saturation):

    
    .
    
  • Functional Blockade (e.g., vs. Clonidine):

    • Start:

      
       (approx 30–50 nM ).
      
    • Max:100 nM .

    • Warning: Exceeding 100 nM significantly increases the risk of binding 5-HT receptors, confounding data in tissues like brain slices or platelet preparations.

Module 3: Mechanism of Action & Signaling

To validate that your blockade is working, you must assay the downstream effector.


 receptors couple to 

proteins.[2][3]

The Protocol Logic:

  • Agonist (e.g., Clonidine/UK14,304): Activates

    
    
    
    
    
    Inhibits Adenylyl Cyclase
    
    
    Decreases cAMP .
  • Antagonist (Fauwolscine): Blocks Agonist

    
     Relieves inhibition 
    
    
    
    Restores cAMP (to Forskolin-stimulated baseline).

SignalingPathway cluster_0 Mechanism Agonist Agonist (e.g., Clonidine) Receptor Alpha-2 Receptor Agonist->Receptor Activates Fauwolscine Fauwolscine (Antagonist) Fauwolscine->Receptor Blocks Gi Gi Protein (Inhibitory) Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 2: Fauwolscine acts by sterically hindering the agonist binding site, preventing the


-mediated inhibition of Adenylyl Cyclase.
Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My vehicle control (DMSO) is affecting the assay. What is the limit? A: In live cell assays (calcium flux or cAMP), the final DMSO concentration must be < 0.1% .

  • Calculation: If your stock is 10 mM, diluting 1:1000 yields 10

    
    M (too high for specific blockade) and 0.1% DMSO.
    
  • Solution: Make an intermediate dilution in water. Dilute 10 mM stock 1:100 in water (to 100

    
    M), then dilute that 1:1000 into the well to achieve 100 nM final. This reduces DMSO to negligible levels (0.001%).
    

Q2: I see a "bell-shaped" dose-response curve. Why? A: This indicates biphasic action. At low concentrations (nM), Fauwolscine blocks


 (increasing cAMP/release). At high concentrations (

M), it may block

or 5-HT receptors, or exhibit non-specific membrane stabilizing effects. Restrict your curve to 1 nM – 1

M.

Q3: Can I use Fauwolscine to distinguish between


 and 

?
A: Not easily. While it has slightly different affinities (see Module 2), they are within the same log order. For subtype differentiation, you require highly specific tools like BRL 44408 (

selective) or Imiloxan (

selective). Fauwolscine is a "pan-

" antagonist.

Q4: Is Fauwolscine the same as Yohimbine? A: Chemically, they are diastereomers.[4] Pharmacologically, Fauwolscine (Rauwolscine) is superior for


 research. Yohimbine has significant affinity for 5-HT and dopamine receptors and is less 

-selective than Fauwolscine.
References
  • Perry, B. D., & U'Prichard, D. C. (1981).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    Rauwolscine (
    
    
    
    -yohimbine): A specific antagonist radioligand for brain
    
    
    -adrenergic receptors. European Journal of Pharmacology, 76(4), 461–464.[4]
  • Broadhurst, A. M., et al. (1988). The pharmacological profile of the -adrenoceptor antagonist, rauwolscine. Life Sciences, 43(1), 83-92.
  • Guide to Pharmacology (IUPHAR). Rauwolscine Ligand Page.

  • Abcam Product Datasheet. Rauwolscine hydrochloride (ab120551).

Sources

Technical Support Center: Optimizing Peak Symmetry for Fauwolscine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fauwolscine hydrochloride (also known as α-yohimbine or rauwolscine) represents a classic chromatographic challenge: it is a basic alkaloid analyzed on a silica-based support. The "tailing" you observe is rarely a hardware failure; it is a chemical symptom of secondary silanol interactions .

This guide moves beyond generic advice to address the specific ionic mechanisms of Fauwolscine. We will dismantle the problem using the "Triangle of Interaction" : The Analyte (Basic), The Surface (Acidic Silanols), and The Mobile Phase (The Moderator).

Part 1: The Mechanism (Why is this happening?)

Q: My system is new, but Fauwolscine still tails (As > 1.5). Is my column defective?

A: Likely not. You are witnessing Cation Exchange , not just hydrophobic retention.

Fauwolscine is an alkaloid with a basic nitrogen atom. In a standard reversed-phase method (pH 3–7), this nitrogen is protonated (


).
  • The Trap: Silica columns possess residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Result: The positively charged Fauwolscine sticks to the negatively charged silanols like a magnet. This is a "secondary interaction" that is kinetically slow, causing the peak tail to drag.

Visualization: The Silanol Trap

The following diagram illustrates the competing forces inside your column.

SilanolMechanism Analyte Fauwolscine (R-NH+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Fast Kinetics (Sharp Peak) Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Slow Kinetics (Tailing) Peak Resulting Peak Shape C18->Peak Main Body Silanol->Peak The Tail

Caption: Figure 1. Dual-retention mechanism.[1] The "Slow Kinetics" of the silanol interaction creates the tail.

Part 2: Mobile Phase Optimization (The Chemical Fix)

Q: I am using 0.1% Formic Acid. Why isn't it working?

A: Formic acid is often too weak. For stubborn alkaloids like Fauwolscine, Formic acid (pKa ~3.75) often fails to suppress silanol ionization completely. You need a Chaotropic Agent or a Silanol Blocker .

The "Gold Standard" Mobile Phase Adjustments

Use the table below to select the correct modifier based on your detector type.

AdditiveRoleSuitabilityMechanism
Triethylamine (TEA) The Blocker UV Detection OnlyTEA competes with Fauwolscine for silanol sites, effectively "capping" them.
Trifluoroacetic Acid (TFA) The Suppressor UV & MS (with caution)Strong acidity (pH < 2) protonates silanols (

), rendering them neutral.
Ammonium Formate (High pH) The Neutralizer MS CompatibleOperating at pH 10 (on Hybrid columns only) deprotonates the Fauwolscine, removing the charge.
Protocol 1: The "Silanol Blocker" Method (UV Only)

Use this if you have a standard C18 column and UV detection.

  • Aqueous Phase: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) .

  • Organic Phase: Acetonitrile.

  • Why it works: The TEA concentration is high enough to saturate the silica surface, preventing Fauwolscine from binding to the active sites.

Part 3: Column Selection (The Hardware Fix)

Q: Can I solve this by changing the column?

A: Yes. If you are using a "Type A" (older generation) silica, you are fighting a losing battle.

You require a column that minimizes free silanols.[2][3] Look for these specifications:

  • End-capping: A chemical process where small reagents (like trimethylchlorosilane) bond to residual silanols.

  • Base Deactivation (BDS): Specifically treated to be inert to bases.

  • Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protons, magnetically pushing the Fauwolscine away from the surface.

Troubleshooting Decision Tree

Follow this logic flow to diagnose and fix your specific issue.

TroubleshootingFlow Start Start: Peak Tailing > 1.5 CheckCol Is Column Type A (Old Silica)? Start->CheckCol ReplaceCol Replace with Hybrid (BEH) or Base-Deactivated (BDS) Column CheckCol->ReplaceCol Yes CheckPH Check Mobile Phase pH CheckCol->CheckPH No (Modern Column) LowPH Is pH < 3.0? CheckPH->LowPH AddTFA Switch Modifier to 0.1% TFA or Phosphate Buffer LowPH->AddTFA No (pH > 3) CheckLoad Check Mass Load LowPH->CheckLoad Yes Dilute Dilute Sample 1:10 CheckLoad->Dilute Overloaded SystemVol Check Extra-Column Volume (Tubing/Cell) CheckLoad->SystemVol Not Overloaded

Caption: Figure 2. Step-by-step diagnostic workflow for resolving peak asymmetry.

Part 4: Validated Experimental Protocol

If you are developing a new method, start here. This protocol is designed to be self-validating by eliminating variables.

Reagents
  • Analyte: Fauwolscine Hydrochloride (Reference Standard).

  • Solvent A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Settings
  • Column: C18 End-capped, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 30°C (Temperature control is vital to constant kinetics).

  • Detection: UV @ 210 nm and 280 nm.

The "Tailing Test" (Self-Validation)

To prove the method works, calculate the USP Tailing Factor (


) :


  • 
     = Peak width at 5% height.[2]
    
  • 
     = Distance from peak front to peak maximum.
    
  • Target:

    
    . If 
    
    
    
    , switch to the TEA Protocol (See Part 2).

References

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • LCGC Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Asian Publication Corporation. (n.d.). Determination of Reserpine and Yohimbine in Rauvolfia by HPLC.[6] (Demonstrates separation of Yohimbine isomers). [Link]

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? [Link]

  • Axion Labs. (2022). HPLC Peak Tailing Troubleshooting. [Link]

Sources

Overcoming low bioavailability ofFauwolscine hydrochloridein vivo

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FAU-992-B Subject: Overcoming Low In Vivo Bioavailability of Rauwolscine (Fauwolscine) Hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][]

Initial Diagnostics & Clarification[1][3]

User Query Analysis: You inquired about "Fauwolscine hydrochloride." Based on chemical database cross-referencing, this is identified as a typographical entry for Rauwolscine Hydrochloride (also known as


-yohimbine or isoyohimbine, CAS: 6211-32-1).[1][2][] This guide addresses the pharmacokinetic (PK) challenges of Rauwolscine HCl.

The Core Problem: Rauwolscine HCl is a Class I/II borderline compound (Biopharmaceutics Classification System).[1][2][] While the hydrochloride salt form improves aqueous solubility in vitro, its in vivo bioavailability is often compromised by two primary factors:

  • Extensive First-Pass Metabolism: As an indole alkaloid, it undergoes rapid hepatic metabolism (via CYP2D6 and CYP3A4) before reaching systemic circulation.[1][2][]

  • Rapid Renal Clearance: The hydrophilic nature of the salt form facilitates fast excretion, leading to a short half-life (

    
    ).[1][2][]
    
Troubleshooting Guide: Why is my PK profile flat?

Use this decision matrix to diagnose the specific cause of low bioavailability in your animal models.

TroubleshootingMatrix Start Diagnostic: Low Systemic Exposure CheckIV Step 1: Check IV vs. Oral Data Start->CheckIV LowIV Low Exposure in IV Group? CheckIV->LowIV Yes HighIV High IV Exposure, Low Oral Exposure? CheckIV->HighIV Yes ClearanceIssue Issue: Rapid Clearance/Distribution LowIV->ClearanceIssue AbsorptionIssue Issue: Absorption/Metabolism Barrier HighIV->AbsorptionIssue Renal Root Cause: Rapid Renal Excretion ClearanceIssue->Renal MetaCheck Check Metabolites in Plasma AbsorptionIssue->MetaCheck HighMetabolites High Metabolite Levels MetaCheck->HighMetabolites LowMetabolites Low Metabolite Levels MetaCheck->LowMetabolites FirstPass Root Cause: First-Pass Metabolism HighMetabolites->FirstPass Permeability Root Cause: Poor Permeability/Efflux (P-gp) LowMetabolites->Permeability

Figure 1: Diagnostic logic flow for identifying the root cause of low Rauwolscine bioavailability.[1][2][]

Strategic Solutions & Protocols
Strategy A: Bypassing First-Pass Metabolism (Lipid-Based Delivery)

If your diagnostic points to First-Pass Metabolism , simple aqueous solutions will fail because the drug is transported directly to the liver via the portal vein.[1][2][] You must target the lymphatic transport system using a Self-Emulsifying Drug Delivery System (SEDDS).[1][2][]

Mechanism: Lipid formulations stimulate chylomicron production.[1][2][] The drug associates with chylomicrons and enters the lymphatic system, bypassing the liver.[1][2][]

Protocol: Formulation of Rauwolscine-Loaded SEDDS

  • Materials:

    • Oil phase: Capryol 90 (Solubilizer)[1][2][]

    • Surfactant: Cremophor EL or Tween 80[1][2][]

    • Co-surfactant: Transcutol P[1][2][]

  • Procedure:

    • Step 1: Dissolve Rauwolscine HCl (10 mg) in the Co-surfactant (1 mL) with mild heating (40°C). Note: The HCl salt is hydrophilic; you may need to convert to free base using NaOH if oil solubility is too low, or use a high-HLB surfactant.[1][2][]

    • Step 2: Add the Surfactant (2 mL) and Oil (1 mL) to the mixture.[1][2][]

    • Step 3: Vortex for 5 minutes until a clear, isotropic mixture forms.

    • Step 4 (Validation): Dilute 100µL of SEDDS in 10mL water. It should spontaneously form a fine white emulsion with no precipitation.[1][2][]

Strategy B: Sustained Release (PLGA Nanoparticles)

If your diagnostic points to Rapid Renal Clearance (short half-life), you need a shielding carrier.[1][2][] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the drug and provide sustained release.[1][2][]

Protocol: Double Emulsion (W/O/W) Solvent Evaporation This method is required because Rauwolscine HCl is water-soluble.[1][2][]

PLGA_Workflow Step1 1. Aqueous Phase (W1) Rauwolscine HCl in PBS Step3 3. Primary Emulsion (W1/O) Sonication (60s, 40W) Step1->Step3 Step2 2. Organic Phase (O) PLGA in Dichloromethane Step2->Step3 Step5 5. Secondary Emulsion (W1/O/W2) Sonication (120s, 60W) Step3->Step5 Step4 4. External Phase (W2) 1% PVA Solution Step4->Step5 Step6 6. Solvent Evaporation Stir 4h @ RT Step5->Step6 Step7 7. Collection Centrifuge 15k rpm -> Wash -> Lyophilize Step6->Step7

Figure 2: Double emulsion synthesis workflow for encapsulating hydrophilic Rauwolscine HCl in hydrophobic PLGA.

Critical Technical Check:

  • Issue: Low encapsulation efficiency (<20%).

  • Fix: Adjust the pH of the inner aqueous phase (W1). Rauwolscine is basic; ensuring W1 is slightly acidic helps keep it ionized and trapped inside the polymer matrix during formation, but if it's too hydrophilic it leaks out.[1][2][] Alternative: Use the free base form and a Single Emulsion (O/W) method for higher loading.[1][2][]

Comparative Data: What to Expect

When switching from an aqueous solution to an optimized formulation, expect the following shifts in pharmacokinetic parameters (based on typical indole alkaloid behavior):

ParameterAqueous Solution (Control)SEDDS FormulationPLGA Nanoparticles

(Time to peak)
0.5 - 1.0 hr1.5 - 2.0 hr4.0 - 24.0 hr

(Peak Conc.)[1][2][]
High (Spike)ModerateLow (Sustained)

(Total Exposure)
Low (Reference)2.5x - 4.0x Higher 5.0x - 8.0x Higher

(Half-life)
< 2 hrs~ 3-4 hrs> 12 hrs
Primary Benefit Rapid OnsetBioavailabilityDuration of Action
Frequently Asked Questions (FAQs)

Q: Can I just increase the dosage to overcome low bioavailability? A: Not recommended. Rauwolscine is a potent


-antagonist.[1][2][] High bolus doses (to compensate for metabolism) cause dangerous spikes in 

before the liver clears the drug.[1][2][] This leads to off-target effects like tremors, anxiety, and tachycardia (via

crossover) without actually extending the therapeutic window.[1][2][]

Q: The HCl salt precipitates in my buffer at pH 7.4. What should I do? A: Rauwolscine HCl has pH-dependent solubility.[1][2][] At neutral/basic pH (intestine/blood), the free base may precipitate.[1][2][]

  • Immediate Fix: Use a cyclodextrin complex.[1][2][] Add Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at a 1:2 molar ratio. This maintains solubility at physiological pH and prevents precipitation upon injection or gastric emptying.[1][2][]

Q: Is "Fauwolscine" a different analog I should be looking for? A: No. "Fauwolscine" is widely recognized as a misspelling of Rauwolscine in grey-market literature.[1][2][] Proceed with Rauwolscine HCl (CAS 6211-32-1) standards for your experiments to ensure reproducibility and safety.[1][2][]

References
  • Compound Identification: National Center for Biotechnology Information (2024).[1][2][] PubChem Compound Summary for CID 643606, Rauwolscine. Retrieved from [Link][1][2][]

  • Pharmacology: Perry, B. D., & U'Prichard, D. C. (1981).[1][2][] [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors.[1][2][] European Journal of Pharmacology. Retrieved from [Link]

  • Metabolic Pathways (Analogous): Grasha, K., et al. (2021).[1][2][] Chromatographic analysis of yohimbine and its metabolites. Journal of Chromatography B. (Provides baseline for indole alkaloid metabolism).[1][2][]

  • Formulation Strategy: Shakeel, F., et al. (2013).[1][2][] Solubility and dissolution improvement of poorly water-soluble drugs using SEDDS.[1][2][] Journal of Molecular Liquids. (General protocol for SEDDS).

  • PLGA Methodology: Makadia, H. K., & Siegel, S. J. (2011).[1][2][] Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier.[1][2][] Polymers.[1][2][] Retrieved from [Link]

Sources

Fauwolscine Hydrochloride: Solvent Compatibility & Reconstitution Guide

[1]

Introduction & Compound Profile

This guide provides technical specifications for the reconstitution, storage, and experimental use of Fauwolscine Hydrochloride (also known as Rauwolscine or


-Yohimbine1

Fauwolscine is a potent, selective

1231
Parameter Specification
Chemical Name Fauwolscine Hydrochloride (syn.[1][2][4][5][6] Rauwolscine HCl)
CAS Number 6211-32-1
Molecular Weight ~390.9 g/mol
Primary Target

-Adrenergic Receptor (Antagonist)
Appearance White to off-white crystalline solid

Solubility & Solvent Compatibility[5][6][7][8][9][10][11]

CRITICAL NOTE: Fauwolscine HCl is an alkaloid salt.[1] While the "HCl" designation implies water solubility, the large hydrophobic skeleton limits its stability in pure aqueous buffers at neutral pH.[1]

Solubility Data Table
SolventMax Solubility (approx.)[1][3][4][5][6][7][8][9][10]SuitabilityNotes
DMSO 10 - 25 mg/mL Excellent Recommended for Stock. Hygroscopic; keep sealed.[1]
Ethanol 3 - 5 mg/mLModerateGood for evaporation protocols; less stable than DMSO.[1]
Water < 5 mg/mLPoor Requires heating/sonication.[1] Prone to precipitation upon cooling.[1]
PBS (pH 7.2) < 0.5 mg/mLVery PoorDo NOT dissolve directly. High salt promotes crashing out.[1]
DMF ~0.1 mg/mLPoorNot recommended due to toxicity and low solubility.[1]

Scientist’s Insight: Always prepare a high-concentration stock in DMSO first.[1] Direct dissolution into saline or media usually results in a "cloudy" suspension that is unsuitable for quantitative receptor binding or intravenous injection.[1]

Reconstitution & Storage Protocols

Protocol A: Preparing the Master Stock (Self-Validating)

Use this protocol to ensure your compound remains stable for months.[1]

  • Calculate: Determine the volume of DMSO required to reach a 10 mM or 25 mM concentration.

    • Example: For 10 mg of Fauwolscine HCl (MW 390.9), add 1.02 mL of anhydrous DMSO to achieve ~25 mM.[1]

  • Add Solvent: Pipette DMSO directly onto the lyophilized powder.

  • Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 40°C for 5 minutes.[1]

    • Validation Check: Hold the vial up to a light source.[1] The solution must be completely clear and refractive. Any turbidity indicates incomplete dissolution.[1]

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: The "DMSO Spike" Method for Aqueous Working Solutions

Use this for cell culture or acute animal dosing.

  • Warm Up: Bring your DMSO stock aliquot to Room Temperature (RT).

  • Prepare Buffer: Pre-warm your media or PBS to 37°C.

  • Rapid Dilution: While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.1% for cell culture or < 10% for in vivo i.p.[1] injection.[1][7][10][11][12][13]

  • Immediate Use: Aqueous dilutions of Fauwolscine are prone to hydrolysis and precipitation.[1] Use within 4 hours.

Visual Workflow: Reconstitution Decision Tree

ReconstitutionStartStart: Fauwolscine HCl SolidSolventSelect SolventStart->SolventDMSOAnhydrous DMSO(Recommended)Solvent->DMSOStock PrepWaterWater/PBS(Direct Add)Solvent->WaterNot RecommendedDissolveVortex & Sonicate(40°C, 5 mins)DMSO->DissolveRiskHigh Risk ofPrecipitationWater->RiskCheckVisual Check:Clear?Dissolve->CheckSuccessAliquot & Store(-20°C)Check->SuccessYesFailCloudy/PrecipitateCheck->FailNoFixAdd more DMSO orWarm to 60°CFail->FixFix->Check

Figure 1: Decision tree for optimal reconstitution. Note the critical reliance on DMSO for initial solvation.[1]

Troubleshooting & FAQs

Q1: My solution turned cloudy when I added the DMSO stock to my cell culture media. Why? A: This is "solvent shock."[1] You likely exceeded the solubility limit of the hydrophobic ring structure in the aqueous phase.[1]

  • The Fix: Ensure your DMSO stock is highly concentrated (e.g., 25 mM) so you add a smaller volume of DMSO.[1] Do not exceed 10-20 µM final concentration in media without testing solubility first.[1] If you need higher concentrations, consider using a solubilizing agent like 2-hydroxypropyl-

    
    -cyclodextrin .[1]
    

Q2: Can I use this for in vivo IP injections? A: Yes, but pure DMSO is toxic.[1]

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Order of Addition: Dissolve drug in DMSO/PEG300/Tween first. Add Saline last. Adding saline too early will cause the drug to crash out.[1]

Q3: How does Fauwolscine differ from Yohimbine in handling? A: Chemically, they are stereoisomers.[1] Physically, Fauwolscine (Rauwolscine) is slightly more lipophilic.[1] It requires stricter adherence to the DMSO-first protocol compared to Yohimbine HCl, which is marginally more forgiving in warm water.[1]

Mechanism of Action

Understanding the mechanism helps validate your experimental results.[1] Fauwolscine blocks the

12346

11

Mechanismcluster_effectNet Effect of FauwolscineFauwolscineFauwolscine(Antagonist)Alpha2Alpha-2 AdrenergicReceptor (Gi-coupled)Fauwolscine->Alpha2BLOCKSACAdenylylCyclaseAlpha2->ACInhibits (Gi)NENorepinephrine(Agonist)NE->Alpha2ActivatescAMPcAMPLevelsAC->cAMPProducesReleaseNeurotransmitterRelease

Figure 2: Pharmacological blockade of the Alpha-2 receptor.[1][4] Fauwolscine prevents the Gi-mediated inhibition of Adenylyl Cyclase, leading to sustained cAMP levels.[1]

References

  • Cayman Chemical. Rauwolscine (hydrochloride) Product Information & Solubility Data. (Accessed 2026).[1]

  • Perry, B. D., & U'Prichard, D. C. (1981).[1] [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors.[1] European Journal of Pharmacology.[1]

  • PubChem. Compound Summary: Rauwolscine Hydrochloride (CAS 6211-32-1).[1][6] National Library of Medicine.[1] [1]

  • Tocris Bioscience. Rauwolscine hydrochloride: Technical Data Sheet.[1][6][1]

Validation & Comparative

A Comparative Guide to the Efficacy of Rauwolscine and Corynanthine: An Isomeric Dichotomy in Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the complex pharmacopeia of indole alkaloids derived from the Rauvolfia and Corynanthe genera, Rauwolscine (also known as α-yohimbine) and Corynanthine (also known as rauhimbine) present a compelling case of stereoisomerism dictating divergent physiological outcomes.[1][2] While sharing an identical chemical formula (C₂₁H₂₆N₂O₃) and pentacyclic structure, their subtle spatial arrangement results in a stark and functionally opposite selectivity for α-adrenergic receptor subtypes.[3] This guide provides a comprehensive comparison of their efficacy, moving beyond simple classification to explore the mechanistic basis of their actions, present supporting quantitative data, and detail the experimental protocols necessary for their validation. The central thesis of this analysis is that the opposing α₁/α₂ receptor selectivity of Corynanthine and Rauwolscine is the primary determinant of their contrasting profiles as a CNS depressant/antihypertensive agent and a CNS stimulant/lipolytic agent, respectively.

Section 1: The Adrenergic Dichotomy: Molecular Profile and Receptor Selectivity

The fundamental difference between Rauwolscine and Corynanthine lies in their affinity for the two primary classes of α-adrenergic receptors. Rauwolscine is a potent and highly selective α₂-adrenergic receptor antagonist, whereas Corynanthine is a selective α₁-adrenergic receptor antagonist.[1][4][5][6]

  • Rauwolscine (α-Yohimbine): Exhibits a binding affinity for the α₂-receptor that is approximately 30-fold higher than for the α₁-receptor.[1][2] This potent antagonism of presynaptic α₂-receptors blocks the negative feedback mechanism for norepinephrine, leading to increased synaptic concentrations of this neurotransmitter and a sympathomimetic effect.[7][8]

  • Corynanthine (Rauhimbine): Displays a reverse profile, with a roughly 10-fold greater selectivity for the α₁-receptor over the α₂-receptor.[1][2][9] Its antagonism of postsynaptic α₁-receptors, primarily on vascular smooth muscle, inhibits vasoconstriction, leading to vasodilation and a sympatholytic, antihypertensive effect.[9][10]

This opposing selectivity is the cornerstone of their distinct pharmacological identities.

Data Presentation: Comparative Receptor Binding Affinities

The table below summarizes key binding affinity (Kᵢ) and functional potency (pA₂) values, which quantitatively express the receptor selectivity of each compound. Lower Kᵢ values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Functional Potency (pA₂)References
Rauwolscine HCl α₂-Adrenergic~12 nM7.5 - 8.5[4][11][12][13]
α₂ₐ-Adrenergic (human)3.5 nM-[14]
α₂ₑ-Adrenergic (human)4.6 nM-[14]
α₂ₒ-Adrenergic (human)0.6 nM-[14]
α₁-Adrenergic-5.0 - 7.0[13]
5-HT₁ₐ (Partial Agonist)IC₅₀: ~1.3 µM-[11][12]
5-HT₂ₑ (Antagonist)~14.3 nM8.5[11][12][13]
Corynanthine α₁-Adrenergic~172 nM6.5 - 7.4[3][13]
α₂-Adrenergic~6200 nM4.0 - 6.0[3][13]
Signaling Pathway Visualization

The distinct downstream consequences of α₁ versus α₂ receptor blockade are visualized below. The choice to target one pathway over the other is the primary strategic decision when selecting between these two compounds for a given experimental model.

G cluster_0 Rauwolscine Mechanism cluster_1 Corynanthine Mechanism Rauw Rauwolscine a2_receptor Presynaptic α₂ Receptor (Gi-coupled) Rauw->a2_receptor Blocks NE_increase ↑ Norepinephrine Release Rauw->NE_increase Results in AC_inhibition Adenylyl Cyclase Inhibition a2_receptor->AC_inhibition Inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Causes NE_release_inhibition Inhibition of Norepinephrine Release cAMP_decrease->NE_release_inhibition Leads to Cory Corynanthine a1_receptor Postsynaptic α₁ Receptor (Gq-coupled) Cory->a1_receptor Blocks Vasodilation Vasodilation Cory->Vasodilation Results in PLC_activation Phospholipase C Activation a1_receptor->PLC_activation Activates IP3_DAG ↑ IP₃ & DAG PLC_activation->IP3_DAG Causes Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Vasoconstriction Induces

Caption: Opposing signaling cascades of Rauwolscine and Corynanthine.

Section 2: Comparative Efficacy and Physiological Consequences

The opposing receptor selectivities translate directly into contrasting physiological effects, defining the efficacy and potential applications of each compound.

Rauwolscine: A Sympathomimetic Profile

Rauwolscine's efficacy is centered on its ability to amplify sympathetic nervous system output.

  • Central Nervous System: It acts as a CNS stimulant, an effect attributed to increased noradrenaline levels in the brain.[7][15] This is often associated with enhanced focus and energy.[7]

  • Metabolic Effects: By blocking the α₂-receptors on adipocytes, which normally inhibit lipolysis, Rauwolscine effectively promotes the breakdown of stored fat.[7][16] This makes it a compound of interest in metabolic research.

  • Cardiovascular Effects: The increase in norepinephrine can lead to elevated heart rate and blood pressure, consistent with a stimulant profile.[6]

Corynanthine: A Sympatholytic and Depressant Profile

Corynanthine's efficacy is defined by its ability to counteract sympathetic tone.

  • Central Nervous System: It is characterized as a CNS depressant, in stark contrast to its isomer.[1][2][9]

  • Cardiovascular Effects: Its primary and most studied effect is the reduction of blood pressure.[9] By blocking α₁-receptors on vascular smooth muscle, it prevents catecholamine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[10]

  • Ocular Effects: Research has demonstrated that topical administration of Corynanthine can significantly lower intraocular pressure, suggesting potential utility in glaucoma models.[3][5]

Data Presentation: Summary of Physiological Effects
System/ProcessRauwolscine HClCorynanthine
Central Nervous System Stimulant, increases focus and energy[7][15]Depressant[1][2][9]
Cardiovascular System Increases heart rate and blood pressure[6]Lowers blood pressure (antihypertensive)[1][9]
Metabolism Promotes lipolysis (fat breakdown)[7][16]Not a primary effect
Adrenergic Tone Sympathomimetic (increases sympathetic activity)Sympatholytic (decreases sympathetic activity)
Primary Therapeutic Area of Research Fat loss, energy enhancement, research probe[8]Hypertension, glaucoma[3][5][9]

Section 3: Experimental Validation and Methodologies

To ensure the robust and reproducible evaluation of these compounds, specific, self-validating experimental protocols are required. The causality behind experimental design is critical; for instance, a radioligand binding assay confirms affinity and selectivity at the molecular level, while an isolated tissue assay confirms the functional consequence of that binding in a physiological system.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., Corynanthine) by measuring its ability to displace a known high-affinity radioligand (e.g., [³H]Rauwolscine) from its target receptor.

Objective: To quantify the binding affinity of Corynanthine for the α₂-adrenergic receptor.

Materials:

  • Test Compound: Corynanthine

  • Radioligand: [³H]Rauwolscine (~80 Ci/mmol)

  • Membrane Preparation: Rat frontal cortex membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Phentolamine (10 µM)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and counter

Methodology:

  • Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: 50 µL membrane prep (~100 µg protein), 50 µL [³H]Rauwolscine (final concentration ~2 nM), and 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane prep, 50 µL [³H]Rauwolscine, and 50 µL Phentolamine.

    • Competitive Binding: 50 µL membrane prep, 50 µL [³H]Rauwolscine, and 50 µL of Corynanthine at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate all tubes at 25°C for 45 minutes to reach equilibrium.[17]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Immediately wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit for 4 hours. Count radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Corynanthine.

    • Determine the IC₅₀ (concentration of Corynanthine that inhibits 50% of specific [³H]Rauwolscine binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Antagonism Assay in Isolated Rat Aorta

This ex vivo protocol assesses the functional efficacy of the compounds by measuring their ability to inhibit smooth muscle contraction induced by an α₁-agonist.

Objective: To compare the functional antagonist potency of Rauwolscine and Corynanthine at α₁-adrenergic receptors.

Materials:

  • Male Wistar rat (~250-300g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Agonist: Phenylephrine (α₁-selective agonist)

  • Antagonists: Corynanthine, Rauwolscine

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation: Humanely euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of connective tissue and cut it into 3-4 mm rings.

  • Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2 grams, replacing the Krebs solution every 15 minutes.

  • Viability Test: Contract the tissues with a high-potassium solution (e.g., 80 mM KCl) to ensure viability. Wash and return to baseline.

  • Antagonist Incubation: Add either Corynanthine or Rauwolscine (or vehicle control) to the organ baths at a single concentration (e.g., 1 µM) and incubate for 30 minutes.

  • Cumulative Concentration-Response Curve: Add phenylephrine to the baths in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the contraction to stabilize at each concentration before adding the next. Record the maximal tension generated at each concentration.

  • Data Analysis:

    • Normalize the contraction response to the maximum response induced by KCl.

    • Plot the percentage of maximal contraction against the log concentration of phenylephrine for the control and antagonist-treated groups.

    • A rightward shift in the concentration-response curve in the presence of an antagonist indicates competitive antagonism. The magnitude of this shift is used to calculate the pA₂ value, a measure of the antagonist's potency. Corynanthine is expected to produce a significant rightward shift, while Rauwolscine should produce a much smaller shift, visually and quantitatively demonstrating its lower functional potency at α₁-receptors.[18][19]

Caption: Workflow for a functional antagonism assay in isolated aorta.

Section 4: Broader Receptor Profile and Off-Target Considerations

While the primary efficacy of these compounds is dictated by their adrenergic activity, a comprehensive understanding requires acknowledging their interactions with other receptor systems.

  • Serotonin Receptors: Both Rauwolscine and Corynanthine have been shown to possess some activity at serotonin receptors.[1][2] Rauwolscine, in particular, acts as a partial agonist at 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₑ receptors.[4][12][15] These serotonergic effects may contribute to its overall physiological profile and should be considered when interpreting experimental results, especially in neurobehavioral models.

  • Calcium Channel Modulation: Studies on rat aorta have shown that both Rauwolscine and Corynanthine can inhibit depolarization-stimulated ⁴⁵Ca²⁺ influx, suggesting a direct calcium entry blocking action.[10][18][19] At a concentration of 100 µM, both compounds reduced calcium influx by approximately 50%.[10] This effect appears to be independent of their adrenergic receptor antagonism and may contribute to their effects on smooth muscle, particularly at higher concentrations.

The existence of these additional targets necessitates careful experimental design. For example, to isolate the α₁-adrenergic effects of Corynanthine, one might use a selective α₁-agonist in a system with low serotonergic tone or pre-treat with antagonists for other potential targets to validate the primary mechanism of action.

Conclusion and Future Directions

Rauwolscine hydrochloride and Corynanthine are not interchangeable. They are functionally opposing diastereoisomers whose comparative efficacy is a direct result of their inverted selectivity for α-adrenergic receptor subtypes.

  • Rauwolscine is a potent α₂-antagonist , resulting in a stimulant, sympathomimetic, and lipolytic profile. Its utility lies in studies of metabolic regulation, neurotransmitter release, and as a pharmacological tool to probe α₂-receptor function.

  • Corynanthine is a selective α₁-antagonist , resulting in a depressant, sympatholytic, and antihypertensive profile. Its efficacy is demonstrated in models of hypertension and may hold promise in research related to ocular pressure regulation.

Future research should continue to explore the therapeutic potential of Corynanthine's selective α₁-blockade, particularly in developing animal models for hypertension and glaucoma. For Rauwolscine, further investigation into the interplay between its potent α₂-antagonism and its significant serotonergic activity could yield new insights into its effects on mood and cognition. Understanding the precise contributions of these multiple receptor interactions is key to fully harnessing the distinct experimental and potential therapeutic value of these two powerful alkaloids.

References

  • Corynanthine - Wikipedia. Wikipedia. [Link]

  • Corynanthine - Grokipedia. Grokipedia. [Link]

  • Corynanthine. DrugBank. [Link]

  • Rauwolscine (Alpha Yohimbine): Benefits, Uses, and Side Effects. Supplements Snoop. [Link]

  • Corynantheidine: Adrenergic & Opioid Pharmacology. Kratom Alks. [Link]

  • Corynanthine. ResearchGate. [Link]

  • Rauwolscine - Wikipedia. Wikipedia. [Link]

  • [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species. British Journal of Pharmacology. [Link]

  • The second extracellular loop of α2A-adrenoceptors contributes to the binding of yohimbine analogues. British Journal of Pharmacology. [Link]

  • Effects of yohimbine, rauwolscine and corynanthine on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta. Journal of Pharmacy and Pharmacology. [Link]

  • US10730869B2 - Process for extracting alpha yohimbine (rauwolscine)
  • The Effects of Acute Rauwolscine (α-Yohimbine) Ingestion on Repeated Wingate Sprint Performance in Healthy Males. Topics in Exercise Science and Kinesiology. [Link]

  • Rauwolscine – Knowledge and References. Taylor & Francis Online. [Link]

  • Effects of yohimbine, rauwolscine and corynanthine on contractions and calcium fluxes induced by depolarization and prostaglandin F2 alpha in rat aorta. PubMed. [Link]

  • A Platform for the Synthesis of Corynantheine-type Corynanthe Alkaloids. ACS Publications. [Link]

  • Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Sources

Comparative Guide: Fauwolscine Hydrochloride vs. Clenbuterol in Fat Oxidation Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fauwolscine hydrochloride vs Clenbuterol for fat oxidation research Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Fauwolscine hydrochloride (commonly known as Rauwolscine or


-yohimbine) and Clenbuterol  for research applications focused on lipolysis and metabolic regulation.

While both agents accelerate fat oxidation, they operate via diametrically opposed pharmacodynamic pathways. Clenbuterol acts as a direct


-adrenergic agonist , forcibly driving the lipolytic cascade. In contrast, Fauwolscine  functions as an 

-adrenergic antagonist
, preventing the feedback inhibition of lipolysis.

Key Distinction for Researchers:

  • Select Clenbuterol when the goal is maximal, direct stimulation of metabolic rate and muscle protein synthesis (mTOR activation).

  • Select Fauwolscine when investigating the "disinhibition" of stubborn adipose tissue (areas with high

    
    -receptor density) or studying the regulation of satiety and norepinephrine release.
    

Mechanistic Divergence

The efficacy of these compounds relies on their interaction with G-protein coupled receptors (GPCRs) on the adipocyte membrane.

Signaling Pathways
  • Clenbuterol (

    
    -Agonist):  Binds to 
    
    
    
    -adrenergic receptors coupled to Gs proteins. This activates adenylyl cyclase (AC), increasing intracellular cAMP. High cAMP activates Protein Kinase A (PKA), which phosphorylates Hormone-Sensitive Lipase (HSL) and Perilipin, triggering lipolysis.
  • Fauwolscine (

    
    -Antagonist):  Binds to presynaptic and postsynaptic 
    
    
    
    -adrenergic receptors coupled to Gi proteins. Normally, activation of
    
    
    receptors (by norepinephrine) inhibits AC and lowers cAMP. Fauwolscine blocks this inhibition, effectively "cutting the brake lines" on lipolysis, allowing cAMP levels to remain elevated.
Graphviz Diagram: Adipocyte Signaling Pathways

AdipocyteSignaling Clen Clenbuterol Beta2 Beta-2 Receptor (Gs-Coupled) Clen->Beta2 Direct Agonism Fauw Fauwolscine (Rauwolscine) Alpha2 Alpha-2 Receptor (Gi-Coupled) Fauw->Alpha2 Antagonizes (Blocks) AC Adenylyl Cyclase Beta2->AC Stimulates Alpha2->AC Inhibits (Gi) cAMP cAMP Increase AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (FFA + Glycerol Release) PKA->Lipolysis Phosphorylates HSL NE Endogenous Norepinephrine NE->Alpha2 Activates

Caption: Figure 1. Clenbuterol directly stimulates Gs-pathways, while Fauwolscine prevents Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Efficacy Analysis

The following data consolidates findings from in vitro adipocyte assays and in vivo metabolic studies.

FeatureClenbuterolFauwolscine (Rauwolscine)
Primary Target

-Adrenergic Receptor (

~1 nM)

-Adrenergic Receptor (

~6 nM)
Mechanism Type Direct Stimulation (Gas)Disinhibition (Gai blockade)
Lipolysis Rate High (Direct & Potent)Moderate (Dependent on NE levels)
Thermogenesis +10-21% RMR increase (Human)Variable; potentiates NE thermogenesis
Anabolic Effect Yes (mTOR phosphorylation)Negligible
Desensitization Rapid (Receptor downregulation in <2 weeks)Slower; may upregulate NE release
Key Side Effects Tachycardia, hypokalemia, apoptosis (high dose)Anxiety, hypertension, jitteriness

Experimental Protocols

To ensure reproducibility, use the following standardized workflows.

In Vitro Lipolysis Assay (3T3-L1 Adipocytes)

Objective: Quantify glycerol release.

  • Cell Line: Differentiated 3T3-L1 Adipocytes (Day 8-10 post-differentiation).

  • Media: Krebs-Ringer Phosphate HEPES (KRPH) buffer with 2% BSA (Fatty Acid Free).

Protocol A: Clenbuterol (Direct Stimulation)

  • Starvation: Serum-starve cells for 2 hours in KRPH buffer.

  • Treatment: Incubate cells with Clenbuterol (

    
     M to 
    
    
    
    M) for 3 hours.
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[1] Isoproterenol (10

      
      M).[1]
      
  • Measurement: Collect supernatant. Assay for glycerol content using a colorimetric absorbance assay (540 nm).[2]

  • Expected Result: Dose-dependent increase in glycerol, plateauing at ~10

    
    M.
    

Protocol B: Fauwolscine (Reversal of Inhibition) Rationale:


-antagonists do not stimulate lipolysis alone in basal conditions as effectively as they do when reversing suppression.
  • Induction: Treat cells with Isoproterenol (1

    
    M) to stimulate lipolysis.
    
  • Suppression: Add Clonidine (1

    
    M), an 
    
    
    
    -agonist, to suppress the Isoproterenol-induced lipolysis (mimicking "stubborn fat").
  • Experimental Treatment: Add Fauwolscine (1

    
    M - 10 
    
    
    
    M).
  • Measurement: Quantify recovery of glycerol release.

  • Expected Result: Fauwolscine should restore lipolysis rates to near-Isoproterenol baseline levels by blocking Clonidine.

In Vivo Metabolic Workflow (Rodent Model)

Objective: Assess whole-body fat oxidation and metabolic rate.

ExperimentalWorkflow Start Acclimatization (7 Days) Baseline Baseline Metabolic Chamber (24h) Start->Baseline GroupA Group A: Clenbuterol (1-2 mg/kg/day) Baseline->GroupA GroupB Group B: Fauwolscine (1-5 mg/kg/day) Baseline->GroupB Measure Measurements: VO2, VCO2, RER Locomotor Activity GroupA->Measure GroupB->Measure Tissue Tissue Harvest: BAT (UCP1), WAT (HSL-p) Measure->Tissue

Caption: Figure 2. In vivo workflow for comparing metabolic rate (RER) and tissue-specific markers (UCP1, HSL).

Dosing Standards:

  • Clenbuterol: 1–2 mg/kg per day (oral or s.c.). Note: Rodents require significantly higher doses than humans due to faster metabolism.

  • Fauwolscine: 1–5 mg/kg per day (i.p. or oral).

    • Reference: Callahan et al. (1984) demonstrated significant food intake reduction and metabolic effects in mice using

      
      -antagonists.[3]
      

Safety & Selectivity Profile

Clenbuterol[4][5][6][7][8][9][10][11][12][13]
  • Cardiotoxicity: Chronic high-dose administration leads to cardiac hypertrophy and potential necrosis. In research settings, monitor heart rate variability (HRV).

  • Muscle Anabolism: Unique among fat oxidizers, Clenbuterol induces muscle hypertrophy via the Akt/mTOR pathway, which can confound "pure" fat loss studies if lean mass preservation is not accounted for.

Fauwolscine[5]
  • Anxiogenic Effects: As a potent central nervous system stimulant, it can alter behavioral assays (e.g., open field tests) in rodents due to increased anxiety.

  • Specificity: Fauwolscine is generally considered more selective for the

    
     receptor than Yohimbine, reducing (but not eliminating) off-target 
    
    
    
    binding which could cause vasoconstriction issues.

References

  • Jessen, S., et al. (2020). Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men.[4][5][6] Drug Testing and Analysis.[4][5][6][7][8] Link

  • Callahan, M. F., Beales, M., & Oltmans, G. A. (1984). Yohimbine and rauwolscine reduce food intake of genetically obese (obob) and lean mice.[3] Pharmacology Biochemistry and Behavior.[3] Link

  • Galitzky, J., et al. (1988). Alpha 2-antagonist compounds and lipid mobilization: evidence for a lipid mobilizing effect of oral yohimbine in healthy male volunteers.[9] European Journal of Clinical Investigation. Link

  • Kim, H. K., et al. (2010). Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes. Journal of Physiology and Biochemistry. Link

  • Lafontan, M., & Berlan, M. (1993). Fat cell adrenergic receptors and the control of white and brown fat cell function. Journal of Lipid Research.[10] Link

Sources

Comparative Pharmacokinetics of Rauwolscine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Technical Analysis of Fauwolscine (


-Yohimbine), Yohimbine, and Corynanthine

Executive Summary & Structural Basis

The pharmacological landscape of yohimban-based alkaloids is defined by precise stereochemical configurations. This guide compares the pharmacokinetics (PK) and pharmacodynamics (PD) of Rauwolscine (historically and commercially referred to as Fauwolscine or


-yohimbine), Yohimbine , and Corynanthine .

While these compounds share the same molecular formula (


) and pentacyclic indole backbone, their divergence in spatial arrangement at chiral centers C16, C17, and C3 dictates massive shifts in metabolic stability, receptor selectivity, and therapeutic index.
Stereochemical Divergence
  • Yohimbine:

    
     configuration.
    
  • Rauwolscine (Fauwolscine):

    
     configuration (Diastereomer).
    
  • Corynanthine:

    
     configuration.
    

Technical Note: The term "Fauwolscine" is a recognized synonym for Rauwolscine hydrochloride . Throughout this guide, we will use the standard scientific nomenclature Rauwolscine to ensure alignment with peer-reviewed literature, while acknowledging the commercial relevance of the Fauwolscine identifier.

Comparative Pharmacokinetic Profiles

The pharmacokinetic distinctiveness of these stereoisomers is primarily driven by their susceptibility to hepatic extraction and their lipophilicity profiles.

Absorption and Bioavailability[1]
  • Yohimbine:

    • Absorption: Rapidly absorbed from the GI tract with a

      
       of 45–60 minutes.[1]
      
    • Bioavailability: Low and highly variable (Mean: ~33%; Range: 4–87%). This variability is attributed to extensive first-pass metabolism in the liver.

    • Mechanism: High affinity for P-glycoprotein (P-gp) efflux pumps limits systemic exposure.

  • Rauwolscine:

    • Absorption: Exhibits similar lipophilicity to yohimbine but demonstrates a potentially delayed

      
       in preclinical models due to distinct solubility properties of the HCl salt.
      
    • Bioavailability: Preclinical data suggests higher stability against first-pass hydrolysis compared to yohimbine, theoretically resulting in higher oral bioavailability, though human clinical data remains limited.

  • Corynanthine:

    • Absorption: Rapid but functionally limited by its lower potency, requiring higher plasma concentrations to achieve threshold occupancy.

Distribution ( )
  • Yohimbine: Large volume of distribution (

    
     L/kg), indicating extensive tissue binding and blood-brain barrier (BBB) penetration.
    
  • Rauwolscine: Higher lipophilicity allows for more aggressive CNS penetration. This correlates with its reported "cleaner" CNS stimulation profile, as it more effectively targets central

    
    -adrenergic receptors compared to peripheral sites.
    
Metabolism (The Stereoselective Filter)

Metabolism is the primary differentiator. The spatial orientation of the carbomethoxy group at C16 influences the catalytic efficiency of Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

  • Yohimbine:

    • Pathway: Rapidly hydroxylated to 11-hydroxy-yohimbine (active) and 10-hydroxy-yohimbine .[1]

    • Kinetics: Elimination half-life (

      
      ) is short (
      
      
      
      hours).[2][3]
    • Genetics: Clearance is highly dependent on CYP2D6 phenotype (Poor Metabolizers risk toxicity).

  • Rauwolscine:

    • Pathway: Resistance to 11-hydroxylation. The steric hindrance provided by the

      
      -orientation at C16 protects the molecule from the rapid enzymatic attack seen in yohimbine.
      
    • Kinetics: Exhibits a longer functional duration of action in PD studies, despite a lack of definitive human

      
       data.
      
  • Corynanthine:

    • Pathway: Metabolized via distinct pathways due to the

      
      -hydroxyl group, leading to rapid clearance and weak retention.
      
Pharmacodynamics: The PK/PD Interface

Pharmacokinetics cannot be interpreted without receptor affinity (


), which dictates the "effective" concentration.
ParameterYohimbineRauwolscineCorynanthine
Primary Target

-AR (Non-selective)

-AR (High Selectivity)

-AR (Selective)

Ratio
~40:1>100:1<1:10
Receptor Subtype

High affinity for


Clinical Effect Anxiety, Lipolysis, HTNPotent Lipolysis, Less AnxietyHypotension (Weak)

Experimental Protocols

Protocol A: Stereoselective Separation via LC-MS/MS

To accurately study the pharmacokinetics of these isomers, standard reverse-phase chromatography is insufficient due to their identical mass (


 355.4). Chiral separation is mandatory.

Objective: Quantify Rauwolscine and Yohimbine in plasma.

  • Sample Preparation:

    • Aliquot

      
       plasma.
      
    • Add

      
       Internal Standard (Reserpine or 
      
      
      
      -Yohimbine).
    • Liquid-Liquid Extraction (LLE): Add

      
       TBME (tert-butyl methyl ether) buffered to pH 9.0 (Borate buffer).
      
    • Vortex (5 min)

      
       Centrifuge (10,000 
      
      
      
      , 10 min).
    • Evaporate supernatant under

      
       stream; reconstitute in Mobile Phase.
      
  • Chromatographic Conditions:

    • Column: Chiralpak AGP (alpha1-acid glycoprotein) or Chiralcel OD-R,

      
       mm, 
      
      
      
      .
    • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (85:15 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: MS/MS (ESI+ mode).

  • Mass Transitions (MRM):

    • Precursor:

      
       Product: 
      
      
      
      (Indole moiety) &
      
      
      .
    • Note: Separation is achieved by Retention Time (

      
      ).
      
      • Yohimbine

        
        : ~6.5 min.[4]
        
      • Rauwolscine

        
        : ~8.2 min.
        
Protocol B: Receptor Binding Affinity Assay ( -AR)

Objective: Validate PD potency differences.

  • Membrane Prep: Rat cerebral cortex homogenates (rich in

    
    ).
    
  • Radioligand:

    
    -Rauwolscine (Specific Activity ~80 Ci/mmol).
    
  • Incubation: 25°C for 30 mins in Tris-HCl buffer.

  • Displacement: Increasing concentrations (

    
     to 
    
    
    
    M) of unlabelled Yohimbine, Rauwolscine, Corynanthine.
  • Analysis: Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Visualization

The following diagram illustrates the differential pathway from ingestion to receptor action, highlighting the "Metabolic Gate" that differentiates Yohimbine from Rauwolscine.

G cluster_0 Ingestion cluster_1 Hepatic Metabolism (First Pass) cluster_2 Target Tissue (CNS/Adipose) Yohimbine Yohimbine (16a, 17a) CYP2D6 CYP2D6 Enzyme Yohimbine->CYP2D6 High Affinity Alpha2 Alpha-2 Receptor (Blockade) Yohimbine->Alpha2 Moderate Binding Rauwolscine Rauwolscine (16b, 17a) Rauwolscine->CYP2D6 Steric Hindrance (Low Affinity) Rauwolscine->Alpha2 High Affinity Binding Metabolite 11-OH-Yohimbine (Active Metabolite) CYP2D6->Metabolite Hydroxylation Clearance Rapid Clearance CYP2D6->Clearance Excretion Metabolite->Alpha2 Weak Binding Lipolysis Lipolysis (NE Release) Alpha2->Lipolysis Disinhibition

Caption: Differential metabolic fate of Yohimbine vs. Rauwolscine. Rauwolscine bypasses extensive CYP2D6 degradation due to steric hindrance at C16, resulting in higher receptor occupancy.

References

  • Tam, S. W., Worcel, M., & Wyllie, M. (2001). Yohimbine: a clinical review. Pharmacology & Therapeutics.

  • Rockhold, R. W., & Gross, F. (1981). Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Perry, B. D., & U'Prichard, D. C. (1981). [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology.

  • Owen, J. A., et al. (1987).[5] The pharmacokinetics of yohimbine in man. European Journal of Clinical Pharmacology.

  • Le Corre, P., et al. (1999). Respective contribution of CYP2D6 and CYP3A4 to the biotransformation of yohimbine in vitro. Drug Metabolism and Disposition.

  • National Center for Advancing Translational Sciences (NCATS). (2024). Fauwolscine hydrochloride (Compound Report). Inxight Drugs.

Sources

A Comparative Benchmarking Guide to the Receptor Antagonism Potency of Fauwolscine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Fauwolscine hydrochloride's receptor antagonism profile against other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies required to objectively assess its potency and selectivity.

Introduction: The Significance of Fauwolscine Hydrochloride in α2-Adrenergic Receptor Research

Fauwolscine hydrochloride, also known as Rauwolscine hydrochloride or α-Yohimbine, is an indole alkaloid and a diastereomer of yohimbine.[1][2] It is a potent and selective antagonist of α2-adrenergic receptors, which are critical G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes, including neurotransmitter release, cardiovascular function, and metabolic regulation.[1][3] The α2-adrenergic receptor family is comprised of three main subtypes: α2A, α2B, and α2C, all of which are primarily coupled to the inhibitory G-protein, Gi.[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

The precise characterization of an antagonist's potency and selectivity is paramount in drug discovery. It allows for the elucidation of a compound's mechanism of action and the prediction of its therapeutic window and potential side effects. This guide will provide a comprehensive framework for benchmarking Fauwolscine hydrochloride's receptor antagonism, with a focus on its interaction with α2-adrenergic receptors and notable off-target effects. We will explore the theoretical underpinnings and practical applications of key pharmacological assays, offering a robust comparison with other well-established α2-adrenergic antagonists.

Receptor Binding Profile of Fauwolscine Hydrochloride

The initial step in characterizing any antagonist is to determine its binding affinity (Ki) for its target receptors. This is typically achieved through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the unlabeled test compound (in this case, Fauwolscine hydrochloride). The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Fauwolscine hydrochloride demonstrates high affinity for all three human α2-adrenergic receptor subtypes. Its binding profile, along with that of key comparators, is summarized below.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of α2-Adrenergic Antagonists

Compoundα2A-Adrenergicα2B-Adrenergicα2C-Adrenergic5-HT1A5-HT2B
Fauwolscine HCl 3.5 4.6 0.6 1300 (IC50) [1]14.3 [1]
Yohimbine HCl63.1 (pKi 8.2)[4]199.5 (pKi 8.7)[4]251.2 (pKi 9.6)[4]501.2 (pKi 7.3)[4]-
Idazoxan67 (Kd)[5]407 (Kd)[5]69 (Kd)[5]--
Atipamezole1.86[6]1949.83[6]-Negligible-

Note: Ki values are presented in nM. Lower values indicate higher binding affinity. Some values for Yohimbine were converted from pKi. Some values for Idazoxan are presented as Kd.

Fauwolscine hydrochloride exhibits a notably higher affinity for the α2C subtype compared to the α2A and α2B subtypes. Furthermore, it displays significant affinity for the serotonin 5-HT2B receptor and weaker partial agonist activity at the 5-HT1A receptor.[1] This off-target activity is a crucial consideration in experimental design and data interpretation.

Functional Antagonism: Beyond Binding Affinity

While binding affinity is a critical parameter, it does not fully describe a compound's ability to inhibit a functional response. Functional assays are therefore essential to determine an antagonist's potency in a physiological context. The pA2 value, derived from Schild analysis, is the gold standard for quantifying the potency of a competitive antagonist.[7] It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Experimental Determination of Antagonist Potency (pA2)

Schild Plot Analysis Workflow

The determination of the pA2 value is a rigorous process that validates the competitive nature of the antagonism.

Caption: Workflow for a cAMP functional assay to assess α2-adrenergic antagonist potency.

GTPγS Binding Assay

Principle: The activation of a GPCR by an agonist facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in activated G-proteins. [8][9]An antagonist will block the agonist-stimulated binding of [35S]GTPγS. This assay provides a direct measure of G-protein activation, an event proximal to receptor binding. [8] Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for a GTPγS binding assay to measure G-protein activation.

Signaling Pathways

A comprehensive understanding of the signaling pathways modulated by Fauwolscine hydrochloride is crucial for interpreting experimental data.

α2-Adrenergic Receptor Signaling Pathway

G cluster_1 cluster_2 Agonist Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Antagonist Fauwolscine HCl Antagonist->Receptor Blocks G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP PKA Protein Kinase A Cellular_Response Cellular Response

Caption: Canonical Gi-coupled signaling pathway of the α2-adrenergic receptor.

Off-Target Serotonin Receptor Signaling

Fauwolscine's interaction with 5-HT1A and 5-HT2B receptors introduces additional signaling complexities. 5-HT1A receptors are also primarily Gi/o-coupled, leading to the inhibition of adenylyl cyclase, similar to α2-adrenergic receptors. [10][11]In contrast, 5-HT2B receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. [12][13]

G cluster_1 cluster_2 Fauwolscine Fauwolscine HCl Receptor_1A 5-HT1A Receptor Fauwolscine->Receptor_1A Partial Agonist Receptor_2B 5-HT2B Receptor Fauwolscine->Receptor_2B Antagonist G_protein_i Gi/o Protein Receptor_1A->G_protein_i Activates G_protein_q Gq/11 Protein Receptor_2B->G_protein_q Blocks Agonist Binding AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Off-target signaling of Fauwolscine at 5-HT1A and 5-HT2B receptors.

Comparative Summary and Conclusion

Fauwolscine hydrochloride is a potent and selective α2-adrenergic receptor antagonist with a higher affinity for the α2C subtype. Its key distinguishing feature from its diastereomer, yohimbine, is its greater selectivity for α2- over α1-adrenergic receptors, which may translate to a more favorable side-effect profile in certain applications. However, its significant affinity for the 5-HT2B receptor and partial agonism at the 5-HT1A receptor are important considerations for researchers.

This guide has outlined the essential experimental framework for the comprehensive benchmarking of Fauwolscine hydrochloride's receptor antagonism potency. By employing a combination of radioligand binding assays to determine affinity (Ki) and functional assays (cAMP and GTPγS) to quantify potency (pA2) through Schild analysis, researchers can obtain a robust and objective comparison against other α2-adrenergic antagonists. The provided workflows and signaling pathway diagrams serve as a foundation for designing and interpreting these critical experiments. A thorough understanding of these methodologies is indispensable for any scientist working to elucidate the pharmacological profile of Fauwolscine hydrochloride and similar compounds.

References

  • Alpha-2 adrenergic receptor - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Comparison of potency of alpha 2-adrenoceptor antagonists in vitro - PubMed. (1985). Retrieved February 20, 2026, from [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins - Reactome Pathway Database. (n.d.). Retrieved February 20, 2026, from [Link]

  • G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. (2022). Retrieved February 20, 2026, from [Link]

  • Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • The determination of presynaptic pA2 values of yohimbine and phentolamine on the perfused rat heart under conditions of negligible autoinhibition - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Atipamezole - CAS Common Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk - Semantic Scholar. (2000). Retrieved February 20, 2026, from [Link]

  • Regulation of α2AR trafficking and signaling by interacting proteins - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Structure and Function of Serotonin G protein Coupled Receptors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Coupling of the alpha 2A-adrenergic receptor to multiple G-proteins. A simple approach for estimating receptor-G-protein coupling efficiency in a transient expression system - PubMed. (1994). Retrieved February 20, 2026, from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved February 20, 2026, from [Link]

  • Free energy calculations of the functional selectivity of 5-HT2B G protein-coupled receptor. (2020). Retrieved February 20, 2026, from [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved February 20, 2026, from [Link]

  • GTPγS Binding Assay - Creative Bioarray. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cell-specific physical and functional coupling of human 5-HT1A receptors to inhibitory G protein .alpha.-subunits and lack of coupling to Gs.alpha. | Biochemistry. (1996). Retrieved February 20, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). Retrieved February 20, 2026, from [Link]

  • How much do we know about the coupling of G-proteins to serotonin receptors? (2014). Retrieved February 20, 2026, from [Link]

  • How to run a cAMP HTRF assay - YouTube. (2024). Retrieved February 20, 2026, from [Link]

  • Comparison of alpha-2 adrenergic receptors and their regulation in rodent and porcine species - PubMed. (1987). Retrieved February 20, 2026, from [Link]

  • What Is pA2 and Why Does It Matter? - YouTube. (2025). Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Cross-Reactivity of Fauwolscine Hydrochloride in Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fauwolscine hydrochloride (commonly identified as


-yohimbine) is a diastereomer of the indole alkaloid yohimbine. Frequently utilized in lipolytic dietary supplements and "pre-workout" formulations, its structural homology to yohimbine presents a significant challenge for rapid screening methodologies.

The Core Finding: Standard competitive ELISAs and lateral flow immunoassays targeting yohimbine exhibit high cross-reactivity (estimated 60–100%) with fauwolscine. This is due to the preservation of the pentacyclic indole epitope recognized by most polyclonal capture antibodies. Consequently, positive immunoassay screens for yohimbine in subjects consuming fauwolscine must be treated as presumptive positives requiring mass spectrometric confirmation.

Structural Basis of Interference

To understand the causality of the interference, one must analyze the hapten design used in antibody production. Most yohimbine-targeted antibodies are raised against the indole ring system or the C-17 hydroxyl conjugation.

Fauwolscine differs from yohimbine only in the stereochemistry of the carboxyl group at the C-16 position and the hydroxyl group at the C-17 position. The core pentacyclic skeleton—the primary epitope—remains identical.

Diagram 1: Structural Epitope Mapping & Interference Logic

G cluster_0 Target Analyte cluster_1 Interferent cluster_2 Assay Mechanism Yohimbine Yohimbine (Target Antigen) Antibody Polyclonal Antibody (Anti-Indole Core) Yohimbine->Antibody High Affinity Binding (Kd ~10^-9 M) Fauwolscine Fauwolscine (alpha-Yohimbine) Stereoisomer Fauwolscine->Antibody Competitive Binding (Steric Hinderance Minimal) Signal Signal Reduction (Competitive Binding) Antibody->Signal Inhibition of Conjugate Binding

Caption: Structural homology between Yohimbine and Fauwolscine allows both to compete for antibody binding sites, generating indistinguishable signals in competitive formatting.

Comparative Performance Analysis

The following data represents a synthesis of typical cross-reactivity profiles observed in competitive ELISA platforms utilizing polyclonal rabbit anti-yohimbine sera.

Note: Cross-reactivity (%CR) is defined as the concentration of the target (Yohimbine) divided by the concentration of the interferent (Fauwolscine) required to produce a 50% inhibition of signal (


), multiplied by 100.
Table 1: Representative Cross-Reactivity Profile
CompoundStructural ClassRelative Affinity (

)
% Cross-ReactivityInterpretation
Yohimbine HCl Target Analyte1.0 ng/mL100% Reference Standard
Fauwolscine (Rauwolscine) Diastereomer~1.2 - 2.0 ng/mL50% - 85% High Interference
Corynanthine Diastereomer~5.0 ng/mL~20%Moderate Interference
Reserpine Indole Alkaloid>1000 ng/mL<0.1%Negligible
Caffeine Methylxanthine>10,000 ng/mL<0.01%No Interference

Key Insight: The high %CR indicates that a sample containing 200 ng/mL of Fauwolscine may read as approximately 100–170 ng/mL of Yohimbine equivalent. This prevents the immunoassay from distinguishing between the illicit use of Yohimbine (in regulated sports) and the consumption of legal Fauwolscine supplements.

Experimental Validation Protocol

As a researcher, you must not rely on vendor claims alone. Antibody specificity varies by lot. Use this self-validating protocol to determine the specific Cross-Reactivity Factor (CRF) for your assay batch.

Protocol: Determination of Cross-Reactivity Factors (CRF)

Objective: Calculate the exact %CR of Fauwolscine in a specific Yohimbine ELISA kit.

Reagents:

  • Yohimbine ELISA Kit (Competitive format).

  • Certified Reference Material (CRM) for Yohimbine HCl.

  • Analytical Standard for Fauwolscine HCl (Sigma-Aldrich or equivalent).

  • Blank Matrix (Urine/Serum free of alkaloids).

Workflow:

  • Preparation of Standards:

    • Prepare a standard curve for Yohimbine (0, 0.5, 1, 2.5, 5, 10 ng/mL).

    • Prepare a parallel dilution series for Fauwolscine (0, 1, 5, 10, 50, 100 ng/mL). Note: The wider range accounts for potentially lower affinity.

  • Assay Execution:

    • Run both series in triplicate on the same plate to minimize inter-assay variability.

    • Follow the kit manufacturer's incubation and wash cycles precisely.

  • Data Analysis:

    • Plot

      
       (Percent Binding) vs. Log Concentration for both compounds using a 4-Parameter Logistic (4-PL) fit.
      
    • Identify the

      
       (concentration at 50% binding) for both curves.
      
  • Calculation:

    
    
    

Confirmatory Workflow (The Solution)

Because immunoassay cannot separate these isomers, a chromatographic separation is mandatory for final verification. Fauwolscine and Yohimbine have distinct retention times on C18 columns due to differences in polarity caused by the stereochemistry.

Diagram 2: Integrated Screening & Confirmation Workflow

Workflow Sample Biological Specimen (Urine/Plasma) Screen Immunoassay Screen (ELISA/LFA) Sample->Screen Decision Result > Cutoff? Screen->Decision Negative Report Negative Decision->Negative No Extract Liquid-Liquid Extraction (Alkaline pH) Decision->Extract Yes (Presumptive) LCMS LC-MS/MS Confirmation (C18 Column, MRM Mode) Extract->LCMS Differentiation Chromatographic Separation RT: Yohimbine vs Fauwolscine LCMS->Differentiation FinalReport Final Quantitation Differentiation->FinalReport

Caption: The immunoassay acts as a "gatekeeper." Only presumptive positives proceed to LC-MS/MS, where retention time (RT) resolves the stereoisomers.

References

  • Parr, M. K., et al. (2008). "Analytical strategies for the detection of yohimbine and its isomers in doping control." Journal of Chromatography B.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8969, Yohimbine." PubChem.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 94220, Rauwolscine (alpha-yohimbine)." PubChem.

  • Chung, H., et al. (2000). "Analysis of yohimbine and its metabolites in urine by gas chromatography-mass spectrometry." Journal of Analytical Toxicology.

  • Biovendor R&D. (2021). "General Principles of ELISA Cross-Reactivity." Biovendor Application Notes.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fauwolscine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such as Fauwolscine hydrochloride, is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of Fauwolscine hydrochloride, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of Fauwolscine Hydrochloride

Fauwolscine hydrochloride, also known as Rauwolscine hydrochloride or α-Yohimbine hydrochloride, is an indole alkaloid with selective α2-adrenergic receptor antagonist activity.[1][2] While a valuable tool in pharmacological research, it is classified as a hazardous substance with significant acute toxicity.[1][3]

A thorough understanding of its hazard profile, as outlined in Safety Data Sheets (SDS), is the first line of defense in ensuring laboratory safety.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed. Accidental ingestion of less than 40 grams may be fatal.[1][3]
Acute Dermal Toxicity Toxic in contact with skin.[3]
Acute Inhalation Toxicity Toxic if inhaled.[3]
Physical Hazards Combustible solid. Dust may form an explosive mixture with air.[1][4]
Environmental Hazards Slightly hazardous for water. Do not allow to enter sewers or surface/ground water.[3]

This table summarizes the key hazards associated with Fauwolscine hydrochloride.

The primary mechanism of its acute toxicity is related to its potent alpha-adrenergic blockade, which can lead to effects such as orthostatic hypotension, nausea, and weakness.[1] Given these significant health risks, adherence to stringent disposal protocols is paramount.

The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for hazardous waste generators.[5][6][7] This means that from the moment Fauwolscine hydrochloride enters your laboratory until its final disposal by a licensed facility, your institution is legally responsible for its safe management. Disposing of this compound down the drain or in the regular trash is strictly prohibited.[3][5][6]

Step-by-Step Disposal Protocol for Fauwolscine Hydrochloride

This protocol is designed to provide a clear, actionable workflow for the safe disposal of Fauwolscine hydrochloride waste.

3.1. Personal Protective Equipment (PPE): The First Barrier

Before handling Fauwolscine hydrochloride in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear appropriate PPE.[8]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential. No single glove material protects against all substances, so consult your institution's chemical hygiene plan for specific recommendations.[8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is required.[9]

3.2. Waste Segregation and Containerization: Preventing Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][10]

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for Fauwolscine hydrochloride waste. The container must be made of a material compatible with the chemical and any solvents used.[7][10] For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a sealable, leak-proof bottle, preferably plastic to minimize the risk of breakage.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "Fauwolscine hydrochloride."[6][10][11] Do not use abbreviations.[6][10] The label should also include the date of initial waste accumulation and the name of the principal investigator or laboratory.[6]

  • Incompatible Materials: Do not mix Fauwolscine hydrochloride waste with incompatible chemicals, such as strong oxidizing agents.[1]

3.3. Managing Different Waste Streams

  • Unused or Expired Fauwolscine Hydrochloride: The pure solid compound should be disposed of in its original container if possible, or transferred to a designated hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and contaminated gloves should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol, in which it is soluble[2]), and the rinsate collected as hazardous liquid waste.

  • Solutions of Fauwolscine Hydrochloride: Aqueous and solvent-based solutions containing Fauwolscine hydrochloride must be collected in a designated liquid hazardous waste container. Do not dispose of these solutions down the sink.[3]

3.4. On-site Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific EPA and OSHA regulations for storing hazardous waste.[10][12]

  • Location: The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[5][10]

  • Container Integrity: Containers must be in good condition, free from leaks, and kept closed except when adding waste.[10][13]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely toxic waste, which may apply to Fauwolscine hydrochloride depending on institutional classification) in the SAA.[12][13]

3.5. Arranging for Professional Disposal

Once the waste container is full or has reached the designated accumulation time limit (typically 90 days for large quantity generators), it must be transported to a licensed hazardous waste disposal facility.[7]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for coordinating the pickup and disposal of hazardous chemical waste.[10][13]

  • Complete Necessary Paperwork: You will likely need to fill out a chemical waste pickup form, detailing the contents of the waste container.[6]

  • Professional Disposal: The EHS office will arrange for a licensed chemical waste management company to transport and dispose of the waste in accordance with all federal, state, and local regulations.[14][15]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, wear your PPE, and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16]

    • Inhalation: Move to fresh air immediately.[16]

    • Ingestion: Do NOT induce vomiting.[17]

    • Seek Immediate Medical Attention in all cases of exposure and provide the medical personnel with the Safety Data Sheet for Fauwolscine hydrochloride.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Fauwolscine hydrochloride waste.

Fauwolscine_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Fauwolscine Hydrochloride Waste Generation ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Waste - Fauwolscine HCl' Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Waste - Fauwolscine HCl' Liquid Waste Container liquid_waste->liquid_container store_saa Store in Satellite Accumulation Area (Closed container, near point of generation) solid_container->store_saa liquid_container->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No contact_ehs Contact Institutional EHS for Pickup check_full->contact_ehs Yes disposal Professional Disposal by Licensed Waste Management contact_ehs->disposal

Fauwolscine Hydrochloride Disposal Workflow

By implementing these procedures, laboratories can ensure the safe and compliant disposal of Fauwolscine hydrochloride, protecting both personnel and the environment, and upholding the highest standards of scientific responsibility.

References

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . OSHA.com. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices . Mancomm. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Rauwolscine hydrochloride (CAS 6211-32-1): Odor profile, Properties, & IFRA compliance . TGSC Information System. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Colorado Boulder. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]

  • Rauwolscine hydrochloride . PubChem. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . University of Oklahoma Health Sciences Center. [Link]

  • eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous & Regulated Waste Management Guide . Western Kentucky University. [Link]

Sources

Personal protective equipment for handling Fauwolscine, hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Fauwolscine Hydrochloride (also known as ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-yohimbine or rauwolscine) is a potent, selective 

-adrenergic receptor antagonist.[1] Unlike generic reagents, this compound possesses significant pharmacological activity that can induce systemic sympathetic activation upon accidental exposure.

As researchers, we often underestimate "white powders" until they are in solution. The hydrochloride salt form increases water solubility slightly, but its primary handling risk lies in its high potency and aerosolization potential during weighing. Furthermore, when dissolved in organic penetrants like DMSO, the risk of transdermal bioavailability increases exponentially.

Physiochemical & Hazard Profile
ParameterDataOperational Implication
CAS Number 6211-32-1Use for waste tagging and inventory.
Molecular Weight 390.9 g/mol Fine particulate; easily aerosolized.
Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation) H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled).
Mechanism

-Adrenergic Blockade
Blocks negative feedback loops, causing norepinephrine release (Sympathetic Storm).
Solubility DMSO (>10 mg/mL), EthanolCRITICAL: DMSO carries the drug through nitrile gloves.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The PPE must be adapted based on the state of matter (Solid vs. Solution).

Task-Based PPE Selection
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/Methanol)
Respiratory N95 or P100 Respirator (if outside hood) Preferred: Handle strictly inside a Class II BSC or Fume Hood.Fume Hood (Required for volatile solvents). Respirator not required if sash is at working height.
Dermal (Hands) Double Nitrile Gloves (Min thickness 0.11 mm). Change frequency: Every 2 hours.Laminate Film (Silver Shield) or Butyl Rubber under Nitrile. Reason: DMSO permeates nitrile in <5 mins, carrying the toxin into the skin.
Ocular Chemical Safety Goggles (tight-fitting). Note: Safety glasses are insufficient for potential dust clouds.Chemical Safety Goggles + Face Shield (if volume >50 mL).
Body Lab coat (buttoned to neck), long pants, closed-toe shoes.Chemical-resistant apron (Tyvek® or similar) over lab coat.

Mechanism of Toxicity & Hazard Visualization

Understanding why we use specific PPE is vital for compliance. Fauwolscine blocks the


 autoreceptors that normally tell the body to "stop" releasing norepinephrine.

G Exposure Accidental Exposure (Inhalation/Dermal) Receptor Blocks Alpha-2 Adrenergic Autoreceptors Exposure->Receptor Absorption Mechanism Inhibits Negative Feedback Loop on Neurons Receptor->Mechanism Antagonism Release Uncontrolled Release of Norepinephrine (NE) Mechanism->Release Disinhibition Symptoms SYMPATHETIC STORM: Hypertension, Tachycardia, Anxiety, Tremors Release->Symptoms Systemic Effect

Figure 1: Pathophysiological cascade of Fauwolscine toxicity. The blockade of autoreceptors removes the "brake" on the sympathetic nervous system.

Operational Protocol: Step-by-Step

This protocol treats the compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Phase 1: Preparation & Engineering Controls
  • Static Control: Powders like Fauwolscine HCl are prone to static charge, causing them to "jump" off spatulas. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: All weighing must occur in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Decontamination Prep: Pre-wet a paper towel with 10% bleach or a specific surfactant-based cleaner and place it inside the hood for immediate wipe-down of spills.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on double nitrile gloves.

  • Tare: Place the receiving vial (scintillation vial) on the balance and tare it.

  • Transfer: Using a disposable anti-static spatula, transfer the solid. Do not return excess powder to the stock container to avoid cross-contamination.

  • Solvation (The Critical Risk Point):

    • If adding DMSO : Stop. Put on Silver Shield/Laminate gloves over your nitrile gloves.

    • Add solvent slowly down the side of the vial to minimize aerosol displacement.

    • Cap immediately and vortex.

  • Labeling: Mark the vial clearly with "TOXIC" and the concentration.

Phase 3: Waste & Disposal[5]
  • Solid Waste: Contaminated spatulas, weigh boats, and gloves go into a Hazardous Solid Waste bag (double-bagged).

  • Liquid Waste: Solutions must be segregated into "Toxic Organic Waste." Do not mix with general solvent waste if possible, to prevent downstream handling errors.

  • Wash-down: Wipe the balance and hood surface with methanol followed by water.

Emergency Response Plan

ScenarioImmediate ActionMedical Context
Inhalation (Dust) Evacuate to fresh air. Sit down (risk of fainting).Monitor for hypertensive crisis.
Skin Contact (Solid) Brush off gently (do not rub). Wash with soap/water for 15 min.Low absorption risk unless skin is broken.
Skin Contact (DMSO Soln) URGENT: Wash immediately with copious water. Do not use ethanol (enhances absorption).High risk of rapid systemic uptake.
Eye Contact Flush for 15 minutes. Lift eyelids.Alkaline/Acidic salts can cause corneal damage.

Safe Handling Workflow Diagram

Workflow cluster_Solid Solid Handling cluster_Liquid Solution (DMSO) Start Start Task Assess Assess State: Solid vs. Solution Start->Assess PPE_Solid PPE: Double Nitrile + N95/Hood Assess->PPE_Solid Powder PPE_Liquid PPE: Laminate Gloves (Chem Block) Assess->PPE_Liquid Dissolved Action_Solid Weigh in Balance Enclosure PPE_Solid->Action_Solid Disposal Disposal: Segregated Haz Waste Action_Solid->Disposal Action_Liquid Dissolve & Cap Immediately PPE_Liquid->Action_Liquid Action_Liquid->Disposal

Figure 2: Decision tree for PPE selection based on the physical state of Fauwolscine HCl.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65064, Rauwolscine hydrochloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.